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H-His(1-Me)-OMe HCl Documentation Hub

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  • Product: H-His(1-Me)-OMe HCl
  • CAS: 256657-21-3

Core Science & Biosynthesis

Foundational

Technical Deep Dive: Chemical Properties and Synthetic Utility of H-His(1-Me)-OMe HCl

This guide provides a rigorous technical analysis of H-His(1-Me)-OMe HCl , a specialized amino acid derivative used in advanced peptide synthesis and biochemical research. Executive Summary H-His(1-Me)-OMe HCl (CAS: 5751...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of H-His(1-Me)-OMe HCl , a specialized amino acid derivative used in advanced peptide synthesis and biochemical research.

Executive Summary

H-His(1-Me)-OMe HCl (CAS: 57519-09-2) is the hydrochloride salt of the methyl ester of


-methylhistidine  (chemically 1-methylhistidine, biochemically 3-methylhistidine). It serves as a critical building block for synthesizing peptides with fixed imidazole tautomerism, altered metal-binding properties, and enhanced metabolic stability. This guide resolves the nomenclature ambiguity, details physicochemical parameters, and provides actionable protocols for its incorporation into peptide sequences.

Part 1: Chemical Identity & Structural Analysis

Nomenclature Resolution ( vs. )

The nomenclature of methylhistidines is historically inconsistent between organic chemistry and biochemistry. For H-His(1-Me)-OMe HCl , the designation "1-Me" in chemical catalogs typically refers to the tele (


)  nitrogen, which is position 1 on the imidazole ring when numbered according to IUPAC organic rules (starting from the nitrogen far from the side chain).
  • Chemical Name: Methyl (2S)-2-amino-3-(1-methylimidazol-4-yl)propanoate hydrochloride

  • Biochemical Name: 3-Methylhistidine methyl ester (referring to the

    
    -methyl metabolite found in actin/myosin).
    
  • Structural Consequence: The methyl group is located on the nitrogen furthest from the alanine side chain. This locks the imidazole ring into a specific tautomeric form, preventing the proton "shuffling" characteristic of native histidine.

Chemical Structure Visualization

The following diagram illustrates the specific methylation pattern and its effect on tautomeric equilibrium.

Methylhistidine_Structure cluster_0 Proton Shuffling cluster_1 Fixed State His_Native Native Histidine (Tautomeric Equilibrium) N_pi N-pi (Pros) Protonated/Unprotonated His_Native->N_pi N_tau N-tau (Tele) Protonated/Unprotonated His_Native->N_tau His_1Me H-His(1-Me)-OMe (Locked Tautomer) N_pi_fixed N-pi (Pros) Lone Pair Available (Basic Site) His_1Me->N_pi_fixed N_tau_fixed N-tau (Tele) METHYLATED (No H-bond Donor) His_1Me->N_tau_fixed Permanent Methyl Cap

Figure 1: Comparison of native histidine tautomerism vs. the locked imidazole ring in H-His(1-Me)-OMe.

Part 2: Physicochemical Profile[1]

The hydrochloride salt form ensures water solubility and stability, while the methyl ester protects the C-terminus, making this derivative ready for immediate N-terminal coupling or modification.

PropertySpecificationTechnical Insight
Formula

Includes HCl counterion; crucial for stoichiometry.
Molecular Weight 219.67 g/mol Free base MW is ~183.21 g/mol .
Appearance White to off-white powderHygroscopic; store in desiccator.
Solubility Water, DMSO, DMF, MethanolHighly soluble in polar protic solvents. Limited solubility in DCM/THF unless neutralized.
pKa (Imidazole) ~6.0 - 6.5The

-methyl group retains the aromaticity. The unmethylated

acts as the base.
Melting Point 205-209 °C (dec.)High melting point indicates a stable crystal lattice of the salt.
Chirality L-Configuration (S)Essential for bioactive peptide synthesis.

Part 3: Synthetic Utility in Peptide Chemistry[2]

Strategic Role
  • C-Terminal Protection: The methyl ester (-OMe) prevents C-terminal activation, allowing the free amine to react specifically with an activated carboxyl component (e.g., Fmoc-AA-OH).

  • Tautomer Control: By fixing the methyl group at

    
    , the imidazole cannot act as a hydrogen bond donor at that position. This is vital for studying H-bond networks in enzyme active sites.
    
  • Metal Coordination: The steric bulk of the methyl group and the loss of one N-H donor alters metal binding geometry (e.g., Cu(II), Zn(II)) compared to native His.

Coupling Protocol (Solution Phase)

Since H-His(1-Me)-OMe HCl is an amine component, it must be neutralized in situ to react.

Reagents:

  • Carboxyl Component: Fmoc-Amino Acid or Boc-Amino Acid (1.0 - 1.2 eq).

  • Amine Component: H-His(1-Me)-OMe HCl (1.0 eq).

  • Coupling Agent: HATU or HBTU (1.0 - 1.1 eq).

  • Base: DIPEA (Diisopropylethylamine) (3.0 eq). Note: Extra base is needed to neutralize the HCl salt.

  • Solvent: DMF (Anhydrous).[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve the Fmoc-AA-OH and HATU in anhydrous DMF.

  • Activation: Add 1.0 eq of DIPEA to activate the carboxyl component. Stir for 2-3 minutes.

  • Neutralization: In a separate vial, dissolve H-His(1-Me)-OMe HCl in minimal DMF. Add 2.0 eq of DIPEA to neutralize the HCl salt and free the

    
    -amine.
    
  • Coupling: Add the neutralized His solution to the activated acid mixture.

  • Reaction: Stir at room temperature for 1-2 hours. Monitor by TLC or HPLC.

  • Workup: Dilute with EtOAc, wash with 5%

    
     (to remove unreacted acid), water, and brine. Avoid acidic washes if retaining the imidazole basicity is crucial for downstream steps, though dilute acid washes are standard to remove DIPEA.
    
Deprotection (Saponification)

To convert the methyl ester to the free acid (for subsequent C-terminal coupling):

  • Reagent: LiOH (2-3 eq) in THF/Water (3:1).

  • Condition: 0°C to RT for 1-2 hours.

  • Note: Acidify carefully to pH ~5-6 to precipitate or extract. The zwitterionic form is highly water-soluble; lyophilization is often required.

Part 4: Biological & Pharmacological Implications

Actin & Myosin Marker

-methylhistidine is a post-translational modification found in actin and myosin. It is not re-incorporated into proteins after degradation. Therefore, peptides containing this residue are often used as:
  • Biomarkers: Standards for developing assays to measure muscle protein breakdown.

  • Epitopes: Antigens for generating antibodies specific to methylated protein regions.

Enzymatic Stability

The N-methylation of the imidazole ring can reduce the susceptibility of the peptide bond to cleavage by certain endopeptidases that rely on the specific H-bonding capability of the histidine side chain for recognition or catalysis.

Part 5: Experimental Workflow Visualization

The following diagram outlines the standard workflow for incorporating H-His(1-Me)-OMe HCl into a dipeptide.

Synthesis_Workflow Start_His H-His(1-Me)-OMe HCl (Amine Component) Neutralization Neutralization (DIPEA, DMF) Release Free Amine Start_His->Neutralization Start_AA Fmoc-AA-OH (Carboxyl Component) Activation Activation (HATU/DIPEA) Form Active Ester Start_AA->Activation Coupling Coupling Reaction (Amide Bond Formation) Neutralization->Coupling Activation->Coupling Workup Workup & Purification (Extraction/HPLC) Coupling->Workup Product Fmoc-AA-His(1-Me)-OMe (Protected Dipeptide) Workup->Product

Figure 2: Solution-phase coupling workflow for H-His(1-Me)-OMe HCl.

References

  • Chemical Identity & Nomenclature

    • PubChem Compound Summary for CID 92105 (1-Methylhistidine).
    • URL: [Link]

  • Synthetic Applications & Racemization

    • Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. (Standard reference for N-methylamino acid coupling kinetics).
    • Aapptec Peptide Synthesis Guide. "Racemization in Peptide Synthesis."[2][3][4][5]

    • URL: [Link]

  • Biochemical Context (Actin/Myosin)

    • Young, V. R., & Munro, H. N. (1978). Ntau-Methylhistidine (3-methylhistidine) and muscle protein turnover: an overview.
    • URL: [Link] (Related biomarker studies).

Sources

Exploratory

Distinguishing Isomers: A Technical Guide to H-His(1-Me)-OMe HCl and H-His(3-Me)-OMe HCl

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Histidine Methylation Histidine, with its unique imidazole side chain, plays a pivotal role in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Histidine Methylation

Histidine, with its unique imidazole side chain, plays a pivotal role in the structure and function of proteins and peptides. The nitrogen atoms of the imidazole ring can be methylated, leading to the formation of two constitutional isomers: 1-methylhistidine (also known as Nτ-methylhistidine or tele-methylhistidine) and 3-methylhistidine (also known as Nπ-methylhistidine or pros-methylhistidine). This seemingly subtle structural modification can have profound effects on the physicochemical properties and biological activity of histidine-containing molecules. In the realm of peptide synthesis and drug development, the methyl esters of these methylated histidine derivatives, specifically H-His(1-Me)-OMe HCl and H-His(3-Me)-OMe HCl, are valuable building blocks. A thorough understanding of their structural differences is paramount for their correct identification, separation, and application. This guide provides a comprehensive technical overview of the core structural distinctions between these two isomers, focusing on analytical techniques for their differentiation and the implications of these differences in synthetic applications.

The Core Structural Difference: A Tale of Two Nitrogens

The fundamental difference between H-His(1-Me)-OMe HCl and H-His(3-Me)-OMe HCl lies in the position of the methyl group on the imidazole ring of the histidine side chain.

  • H-His(1-Me)-OMe HCl (Methyl (2S)-2-amino-3-(1-methylimidazol-4-yl)propanoate hydrochloride) features a methyl group on the N-1 (or Nτ, tele) nitrogen atom. This is the nitrogen atom further away from the Cα of the amino acid backbone.

  • H-His(3-Me)-OMe HCl (Methyl (2S)-2-amino-3-(3-methylimidazol-4-yl)propanoate hydrochloride) has the methyl group attached to the N-3 (or Nπ, pros) nitrogen atom, which is the nitrogen closer to the Cα.

This seemingly minor positional change significantly alters the electronic environment and steric hindrance of the imidazole ring, leading to distinct properties and reactivity.

Caption: Structural comparison of H-His(1-Me)-OMe HCl and H-His(3-Me)-OMe HCl.

Analytical Differentiation of the Isomers

Due to their isomeric nature, distinguishing between H-His(1-Me)-OMe HCl and H-His(3-Me)-OMe HCl requires sophisticated analytical techniques that are sensitive to the subtle differences in their molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of molecules. The chemical shifts of the protons and carbons in the imidazole ring are highly sensitive to the position of the methyl group.

¹H NMR Spectroscopy:

The most significant differences in the ¹H NMR spectra are observed for the imidazole ring protons and the N-methyl protons.

ProtonH-His(1-Me)-OMe (Predicted)H-His(3-Me)-OMe (Predicted)Key Differentiator
Imidazole C2-H~7.5-7.7 ppm~8.5-8.7 ppmThe C2-H of the 3-Me isomer is significantly downfield due to the proximity of the electron-withdrawing methylated nitrogen.
Imidazole C4(5)-H~6.8-7.0 ppm~7.1-7.3 ppmA smaller but noticeable downfield shift is also expected for the other imidazole proton in the 3-Me isomer.
N-CH₃~3.6-3.8 ppm~3.8-4.0 ppmThe chemical shift of the methyl protons can also differ between the two isomers.

¹³C NMR Spectroscopy:

The carbon chemical shifts of the imidazole ring also provide clear evidence for the position of methylation.

CarbonH-His(1-Me)-OMe (Predicted)H-His(3-Me)-OMe (Predicted)Key Differentiator
Imidazole C2~135-137 ppm~138-140 ppmThe C2 carbon of the 3-Me isomer is expected to be deshielded and appear at a higher chemical shift.
Imidazole C4~128-130 ppm~118-120 ppmThe position of the methyl group has a pronounced effect on the chemical shift of the adjacent carbon atoms.
Imidazole C5~117-119 ppm~133-135 ppm
N-CH₃~33-35 ppm~35-37 ppm

Note: The exact chemical shifts can vary depending on the solvent and concentration. The values presented are predictions based on known trends for methylated imidazoles.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with a fragmentation technique like tandem mass spectrometry (MS/MS), can effectively differentiate between the two isomers. While they have the same molecular weight, their fragmentation patterns will differ due to the distinct locations of the methyl group.

A common fragmentation pathway for amino acid esters involves the loss of the ester group. The subsequent fragmentation of the imidazole ring is where the key differences arise. For instance, the cleavage of the bond between the Cα and Cβ carbons is a common fragmentation pathway. The resulting fragment containing the imidazole ring will have a different structure and may produce unique daughter ions for each isomer upon further fragmentation.

Predicted Key Fragment Ions (m/z):

IonH-His(1-Me)-OMeH-His(3-Me)-OMeFragmentation Pathway
[M-COOCH₃]⁺124.087124.087Loss of the methyl ester group.
Imidazole-CH₂⁺95.06195.061Cleavage of the Cα-Cβ bond.
Further FragmentsDifferentDifferentThe fragmentation of the methylated imidazole ring will produce distinct daughter ions, allowing for unambiguous identification.
Chromatographic Separation

High-performance liquid chromatography (HPLC) is the method of choice for separating the two isomers. Reversed-phase HPLC, using a C18 column, can achieve baseline separation with an appropriate mobile phase, typically a mixture of water and acetonitrile with an acidic modifier like formic acid or trifluoroacetic acid. The slight difference in polarity between the two isomers, arising from the different positions of the methyl group, is sufficient to allow for their differential retention on the stationary phase. Generally, the 1-methyl isomer is slightly more polar and may elute earlier than the 3-methyl isomer.

Experimental Protocol: HPLC-MS/MS for Isomer Differentiation

This protocol provides a general framework for the separation and identification of H-His(1-Me)-OMe HCl and H-His(3-Me)-OMe HCl. Optimization may be required based on the specific instrumentation and standards available.

1. Sample Preparation:

  • Prepare individual stock solutions of H-His(1-Me)-OMe HCl and H-His(3-Me)-OMe HCl in a suitable solvent (e.g., 50:50 water/acetonitrile) at a concentration of 1 mg/mL.

  • Prepare a mixed standard solution containing both isomers at a known concentration (e.g., 10 µg/mL each) by diluting the stock solutions.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 2% B

    • 2-10 min: 2-30% B

    • 10-12 min: 30-95% B

    • 12-14 min: 95% B

    • 14-15 min: 95-2% B

    • 15-20 min: 2% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Full scan (m/z 100-300) and product ion scan (MS/MS) of the parent ion (m/z of the protonated molecule).

  • Collision Energy: Optimize for characteristic fragment ions for each isomer.

  • Data Analysis: Compare the retention times and MS/MS fragmentation patterns of the unknown sample with the mixed standard.

G cluster_workflow Analytical Workflow A Sample Preparation (Standards & Unknowns) B HPLC Separation (C18 Column) A->B Injection C Mass Spectrometry (ESI+, MS/MS) B->C Elution D Data Analysis (Retention Time & Fragmentation) C->D Data Acquisition E Isomer Identification D->E Comparison

Caption: A streamlined workflow for the analytical differentiation of the isomers.

Implications in Peptide Synthesis and Drug Development

The structural differences between H-His(1-Me)-OMe and H-His(3-Me)-OMe have significant implications for their use in peptide synthesis and drug development.

Reactivity and Side Reactions

The nucleophilicity of the unmethylated nitrogen in the imidazole ring is a key factor in potential side reactions during peptide synthesis.

  • In H-His(1-Me)-OMe , the N-3 nitrogen is available for potential side reactions, such as acylation, during the coupling of the subsequent amino acid. This can lead to the formation of branched peptides and other impurities.

  • In H-His(3-Me)-OMe , the N-1 nitrogen is sterically more hindered and generally less nucleophilic, reducing the likelihood of side reactions at this position.

Therefore, the choice of isomer can influence the purity and yield of the final peptide. Careful selection of protecting groups for the imidazole nitrogen is often necessary when incorporating histidine into a peptide sequence to avoid these complications.

Impact on Peptide Structure and Function

The presence and position of the methyl group on the histidine side chain can influence the conformation and biological activity of a peptide.

  • Steric Hindrance: The methyl group can introduce steric bulk, which may affect peptide folding and interactions with biological targets.

  • Hydrogen Bonding: Methylation prevents the nitrogen atom from acting as a hydrogen bond donor, which can be critical for maintaining the secondary structure of a peptide or its binding to a receptor.

  • pKa Alteration: Methylation alters the pKa of the imidazole ring, which can affect the overall charge of the peptide at physiological pH and its electrostatic interactions.

These factors must be carefully considered during the design of peptide-based therapeutics, as the choice between a 1-methyl or 3-methylhistidine residue can significantly impact the desired pharmacological profile.

Conclusion

H-His(1-Me)-OMe HCl and H-His(3-Me)-OMe HCl are structurally similar yet distinct molecules with unique chemical properties. A thorough understanding of their structural differences, underpinned by robust analytical characterization using techniques such as NMR, mass spectrometry, and chromatography, is essential for their effective use in research and development. The choice between these two isomers in peptide synthesis and drug design is not trivial and can have a significant impact on the outcome of a project. This guide provides the foundational knowledge for researchers to confidently work with and differentiate these important methylated histidine derivatives.

References

  • Wang, H., Hu, P., & Jiang, J. (2012). Measurement of 1- and 3-methylhistidine in human urine by ultra performance liquid chromatography-tandem mass spectrometry. Clinica Chimica Acta, 413(1-2), 131-138. [Link]

  • Murray, C. I., et al. (2011). Identification of 1- and 3-methylhistidine as biomarkers of skeletal muscle toxicity by nuclear magnetic resonance-based metabolic profiling. Toxicological Sciences, 120(1), 46-58. [Link]

  • Aapptec. (n.d.). H-His(Ntau-Me)-OMe HCl. Retrieved from [Link]

  • Gehrig, S. M., et al. (2012). Technical note: quantification of plasma 1- and 3-methylhistidine in dairy cows by high-performance liquid chromatography-tandem mass spectrometry. Journal of Dairy Science, 95(6), 3097-3102. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. [Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Incorporation of H-His(1-Me)-OMe HCl in Solid-Phase Peptide Synthesis

Abstract This technical guide provides a comprehensive protocol for the utilization of methyl (2S)-2-amino-3-(1-methylimidazol-4-yl)propanoate hydrochloride (H-His(1-Me)-OMe HCl) in solid-phase peptide synthesis (SPPS)....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive protocol for the utilization of methyl (2S)-2-amino-3-(1-methylimidazol-4-yl)propanoate hydrochloride (H-His(1-Me)-OMe HCl) in solid-phase peptide synthesis (SPPS). Designed for researchers, scientists, and drug development professionals, this document elucidates the critical chemical properties of this N-methylated histidine derivative and offers detailed, field-proven methodologies for its efficient and successful incorporation into peptide sequences. The protocols herein are structured to ensure high coupling efficiency while mitigating common side reactions associated with histidine derivatives, such as racemization.

Introduction: The Significance of N-Methylated Histidine in Peptide Science

N-methylation of amino acid residues is a prevalent post-translational modification that can profoundly influence the conformational, biological, and pharmacokinetic properties of peptides. The methylation of the histidine imidazole side chain, in particular, has garnered significant interest in drug discovery and chemical biology. There are two primary isomers of methylhistidine: 1-methylhistidine (1-MeH or Nπ-methylhistidine) and 3-methylhistidine (3-MeH or Nτ-methylhistidine)[1][2].

The incorporation of 1-methylhistidine, the focus of this guide, offers several strategic advantages:

  • Modulation of Physicochemical Properties: Methylation of the imidazole ring increases its pKa and hydrophobicity[3]. This can alter the peptide's solubility, stability, and interaction with biological targets.

  • Conformational Rigidity: The methyl group can introduce steric constraints, influencing the peptide's secondary structure and predisposing it to a specific bioactive conformation.

  • Enhanced Stability: N-methylation can protect against enzymatic degradation, thereby increasing the in vivo half-life of peptide-based therapeutics.

  • Altered Receptor Interactions: The electronic and steric changes induced by methylation can fine-tune the binding affinity and selectivity of a peptide for its target receptor or enzyme[1][4].

H-His(1-Me)-OMe HCl serves as a crucial building block for introducing this modification during SPPS, enabling the systematic exploration of structure-activity relationships (SAR) in novel peptide analogs[4].

Chemical Properties and Handling of H-His(1-Me)-OMe HCl

A thorough understanding of the reagent's properties is fundamental to its successful application.

PropertyValue/DescriptionCausality and Experimental Implication
Molecular Formula C₈H₁₄ClN₃O₂-
Molecular Weight 219.67 g/mol Accurate calculation of molar equivalents for coupling reactions is essential.
Form Hydrochloride salt (HCl)The α-amino group is protonated. Crucially, this requires a neutralization step with a non-nucleophilic base prior to or during the coupling reaction to liberate the free amine for peptide bond formation.
Methylation Position N-1 (π) of the imidazole ringThis specific isomer abrogates the ability of the histidine to tautomerize, which can influence its role in biological interactions[3].
C-terminus Protection Methyl ester (OMe)The carboxyl group is protected as a methyl ester, making it suitable for direct use in SPPS without the need for additional C-terminal protection.
Storage Store at 2-8°C, desiccated.Protect from moisture and heat to prevent degradation.

Core Protocol: Fmoc-Based Solid-Phase Synthesis

This protocol outlines the manual incorporation of H-His(1-Me)-OMe HCl into a growing peptide chain on a solid support using Fmoc chemistry.

Materials and Reagents
  • H-His(1-Me)-OMe HCl

  • Fmoc-protected amino acid-loaded resin (e.g., Wang, Rink Amide)

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)

  • Deprotection Reagent: 20% (v/v) piperidine in DMF[5][6][7]

  • Coupling Reagents:

    • Recommended: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[5][8]

    • Additive: 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) to suppress racemization[9][10]

  • Activation Base: N,N-Diisopropylethylamine (DIPEA)

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • Monitoring: Kaiser test kit

Experimental Workflow Diagram

SPPS_Workflow Resin_Swell 1. Resin Swelling in DMF Fmoc_Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Resin_Swell->Fmoc_Deprotect Wash_1 3. DMF Wash Fmoc_Deprotect->Wash_1 AA_Prep 4. Prepare Amino Acid Solution (H-His(1-Me)-OMe HCl, HATU/HBTU, HOBt/HOAt in DMF) Wash_1->AA_Prep Neutralize_Activate 5. Neutralization & Pre-activation (Add DIPEA, wait 5-10 min) AA_Prep->Neutralize_Activate Couple 6. Coupling to Resin (Add activated solution to resin, agitate 1-2 hours) Neutralize_Activate->Couple Wash_2 7. DMF Wash Couple->Wash_2 Monitor 8. Monitoring (Kaiser Test) Wash_2->Monitor Wash_3 9. Capping (Optional) & Final Washes Monitor->Wash_3

Sources

Application

Application Note: Coupling Conditions for H-His(1-Me)-OMe HCl in Liquid Phase Synthesis

Executive Summary & Molecule Definition[1] Target Molecule: H-His(1-Me)-OMe[1] · HCl IUPAC Name: Methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-4-yl)propanoate hydrochloride CAS Registry: 86780-99-2 (Free base ref), 32946-5...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Definition[1]

Target Molecule: H-His(1-Me)-OMe[1] · HCl IUPAC Name: Methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-4-yl)propanoate hydrochloride CAS Registry: 86780-99-2 (Free base ref), 32946-56-8 (General His-OMe ref)[1]

This guide details the liquid-phase coupling of 1-Methylhistidine methyl ester (imidazole ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-methylated).
⚠️ Critical Disambiguation: "1-Me" vs. "N-Me"

Before proceeding, ensure you are working with the correct isomer.[1]

  • H-His(1-Me)-OMe: Methylation occurs on the imidazole ring (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     position). The ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
    
    
    
    -amino group is primary (
    
    
    ). This is the subject of this guide.
  • H-MeHis-OMe: Methylation occurs on the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -amino group  (
    
    
    
    -methyl). This creates a secondary amine with significant steric hindrance, requiring entirely different coupling conditions (e.g., HATU/HOAt, prolonged reaction times).[1]

Chemical Challenges & Strategy

Synthesizing peptides with C-terminal Histidine derivatives presents two primary failure modes: Racemization and Hydrolysis/Solubility issues .[1]

The Racemization Risk

Histidine is uniquely prone to racemization during coupling due to the basicity of the imidazole ring, which can abstract the


-proton via an intramolecular mechanism.
  • Advantage of 1-Me: Methylation at the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (1-position) blocks the formation of the specific 
    
    
    
    -complex intermediate often blamed for severe racemization in unprotected His.
  • Remaining Risk: The molecule remains basic. Excess base (e.g., DIPEA) used to neutralize the HCl salt can still trigger direct enolization.[1]

The Solubility Trap

H-His(1-Me)-OMe is a polar, cationic species.[1]

  • Problem: The HCl salt is soluble in water/methanol but sparingly soluble in pure DCM.

  • Workup Issue: The product (Peptide-His(1-Me)-OMe) is often water-soluble, making standard aqueous extractions (acid/base washes) risky; the product may partition into the aqueous phase and be lost.[1]

Recommended Protocols

Protocol A: The "Gold Standard" (EDC/HOBt)

Best for: Standard couplings, minimal racemization, and cost-efficiency.[1]

Reagents:

  • Carboxyl Component: Protected Amino Acid (e.g., Boc-Xaa-OH or Z-Xaa-OH)[1]

  • Amine Component: H-His(1-Me)-OMe[1] · HCl

  • Coupling Agent: EDC[1][2] · HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[1]

  • Additive: HOBt (Hydroxybenzotriazole) or Oxyma Pure[1][3]

  • Base: NMM (N-Methylmorpholine) — Preferred over DIPEA for lower basicity.[1]

  • Solvent: DMF/DCM (1:1 mixture)

Step-by-Step Procedure:

  • Activation:

    • Dissolve the Protected Amino Acid (1.0 equiv) and HOBt (1.1 equiv) in minimal DMF/DCM (1:1).

    • Cool to 0°C in an ice bath.

    • Add EDC[1] · HCl (1.1 equiv).[1] Stir for 15 minutes at 0°C to form the active ester.

  • Neutralization (The Critical Step):

    • In a separate vial, dissolve H-His(1-Me)-OMe · HCl (1.0 equiv) in minimal DMF.

    • Add exactly 1.0 equivalent of NMM. Do not use excess.

    • Note: Verify pH is ~7-8 using wet pH paper.[1] If acidic, add NMM in 0.1 eq increments.[1]

  • Coupling:

    • Add the neutralized His-solution to the activated acid solution.

    • Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) overnight.

  • Workup (Non-Aqueous Preferred):

    • Option 1 (Purification): Evaporate solvent to an oil. Redissolve in minimal DCM/MeOH and purify directly via Flash Column Chromatography (Silica gel; Gradient: DCM -> 10% MeOH/DCM).

    • Option 2 (Extraction): Dilute with n-Butanol/DCM (1:1).[1] Wash quickly with Saturated

      
       and Brine. Avoid acidic washes as the imidazole will protonate and pull the product into the water.
      
Protocol B: High-Efficiency (HATU/HOAt)

Best for: Sterically hindered sequences or valuable intermediates.[1]

Reagents:

  • Coupling Agent: HATU (1.0 equiv)[1]

  • Base: DIPEA (Diisopropylethylamine)[1]

  • Solvent: Anhydrous DMF

Step-by-Step Procedure:

  • Dissolution: Dissolve Protected Amino Acid (1.0 eq) and H-His(1-Me)-OMe · HCl (1.0 eq) in DMF.

  • Base Addition: Cool to 0°C. Add DIPEA (2.0 equiv).

    • Why 2.0 eq? 1.0 eq neutralizes the HCl salt; 1.0 eq activates the carboxylate.

    • Warning: Do not exceed 2.2 eq. Excess DIPEA with HATU causes rapid racemization of Histidine.

  • Activation: Add HATU (1.0 eq) immediately after base addition.[1]

  • Reaction: Stir 0°C for 30 mins, then RT for 2-4 hours. Monitor by HPLC/TLC.[4]

  • Quench: Quench with 10% citric acid solution (if product is hydrophobic enough) or simply evaporate and column.

Visualization of Logic & Workflow

Diagram 1: Coupling Pathway & Decision Matrix

G Start Start: H-His(1-Me)-OMe HCl CheckSeq Check Sequence Difficulty Start->CheckSeq Standard Standard Sequence CheckSeq->Standard Simple AA Hindered Hindered/Valuable CheckSeq->Hindered Bulky AA MethodA Method A: EDC/HOBt (Low Racemization Risk) Standard->MethodA MethodB Method B: HATU/DIPEA (High Speed, Strict Base Control) Hindered->MethodB Neutralization Neutralization Step (Critical: 1.0 eq Base) MethodA->Neutralization MethodB->Neutralization Coupling Coupling Reaction (0°C -> RT) Neutralization->Coupling WorkupDecision Product Solubility? Coupling->WorkupDecision AqWorkup Aqueous Workup (n-BuOH/DCM Extraction) WorkupDecision->AqWorkup Hydrophobic Product DryWorkup Dry Workup (Evap -> Flash Column) WorkupDecision->DryWorkup Hydrophilic/Polar Product

Caption: Decision matrix for selecting coupling reagents and workup strategies based on sequence difficulty and product solubility.

Quantitative Comparison of Reagents

FeatureEDC / HOBtHATU / DIPEAT3P (Propylphosphonic Anhydride)
Coupling Efficiency ModerateVery HighHigh
Racemization Risk LowModerate (Base dependent)Very Low
Base Requirement 1.0 eq (for HCl salt)2.0 eq minimum3.0-4.0 eq
Byproduct Removal Urea (water soluble if EDC)Tetramethylurea (water soluble)Water soluble phosphate
Recommendation Primary Choice Use for difficult couplingsUse for ultra-low epimerization needs

Troubleshooting Guide

Issue: Low Yield / Incomplete Coupling
  • Cause: Incomplete neutralization of the HCl salt.

  • Fix: Ensure the pH of the reaction mixture is ~8. Use NMM or TMP (2,4,6-Collidine) instead of DIPEA to minimize steric clash while maintaining basicity.[1]

Issue: Racemization Detected
  • Cause: High pH or prolonged activation time.

  • Fix: Switch to Method A (EDC/HOBt) . Keep temperature at 0°C for longer. Use Collidine as the base (pKa ~7.4), which is strong enough to neutralize HCl but too weak to abstract the

    
    -proton.
    
Issue: Product Loss during Workup
  • Cause: Product is water-soluble (protonated imidazole).[1]

  • Fix: Do not use dilute HCl washes. Wash only with Brine. Saturate the aqueous layer with NaCl before extraction. Use 10% Methanol in DCM as the organic extraction solvent.

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Notes. Link

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1] Link[1]

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[1] Link[1]

  • BenchChem. (2025).[5][6][7] Strategies to Prevent Racemization During Peptide Synthesis.[2][8][9] Technical Support Center.[7] Link[1]

Sources

Method

Application Notes and Protocols: Site-Specific Incorporation of N-τ-Methylhistidine into Zinc-Finger Peptide Models using H-His(1-Me)-OMe HCl

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract Zinc-finger motifs are among the most abundant protein domains in eukaryotic genomes, playing critical...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Zinc-finger motifs are among the most abundant protein domains in eukaryotic genomes, playing critical roles in gene regulation, DNA repair, and protein-protein interactions. The precise coordination of a zinc ion by cysteine and/or histidine residues is paramount to their structural integrity and function. This guide provides a comprehensive technical overview and detailed protocols for the site-specific incorporation of 1-methylhistidine (His(1-Me)), a post-translationally relevant modification, into synthetic zinc-finger peptide models using the precursor amino acid derivative, H-His(1-Me)-OMe HCl. We will explore the scientific rationale for this modification, detail the solid-phase peptide synthesis (SPPS) workflow, and provide protocols for the characterization of the resulting metallopeptide.

Introduction: The Rationale for N-Methylated Histidine in Zinc-Finger Peptides

The coordination environment of the zinc ion in zinc-finger proteins is a key determinant of their stability and binding specificity.[1] Histidine residues are frequent ligands, coordinating the zinc ion through either the N-δ1 or N-ε2 atom of the imidazole side chain.[2][3] Post-translational modifications, such as methylation, can significantly alter the electronic and steric properties of amino acid side chains, thereby modulating protein function. The methylation of histidine at the N-1 (τ) position permanently blocks this nitrogen from participating in metal coordination.

Incorporating H-His(1-Me)-OMe HCl into a zinc-finger peptide model allows researchers to investigate several key questions:

  • Impact on Zinc Coordination and Stability: By forcing coordination to occur through the N-3 (π) nitrogen, we can study how this constrained geometry affects the overall stability of the zinc-finger fold and the affinity for the zinc ion.

  • Modulation of Binding Specificity: Changes in the zinc-finger's tertiary structure resulting from the modified histidine can alter its binding affinity and specificity for target DNA, RNA, or other proteins.[4][5]

  • Mimicking Natural Post-Translational Modifications: Histidine methylation is a known biological modification.[6] Synthetic peptides containing 1-methylhistidine can serve as valuable tools to study the functional consequences of this modification in a controlled in vitro setting.

This guide provides the necessary protocols to synthesize and characterize these valuable molecular tools.

The Synthetic Precursor: H-His(1-Me)-OMe HCl

H-His(1-Me)-OMe HCl, or methyl (2S)-2-amino-3-(1-methylimidazol-4-yl)propanoate hydrochloride, is a readily available histidine derivative.[7][8] Key features of this reagent include:

  • N-1 Methylation: The imidazole ring is methylated at the N-1 (τ) position, the key modification of interest.

  • C-terminal Methyl Ester: The carboxylic acid is protected as a methyl ester. This group will be hydrolyzed during the final trifluoroacetic acid (TFA)-mediated cleavage and deprotection step.

  • Hydrochloride Salt: The α-amino group is present as a hydrochloride salt, which must be neutralized in situ during the coupling reaction.

Solid-Phase Peptide Synthesis (SPPS) of a His(1-Me)-Containing Zinc-Finger Peptide

The following section details the Fmoc-based solid-phase synthesis of a model zinc-finger peptide incorporating H-His(1-Me)-OMe HCl.

Overall Workflow

The synthesis follows a standard Fmoc-SPPS strategy, with special considerations for the incorporation of the modified histidine.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_modified_aa Incorporation of H-His(1-Me)-OMe HCl cluster_final_steps Final Steps Resin Fmoc-Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotect1 Couple Couple Fmoc-AA-OH Deprotect1->Couple Start Synthesis Wash1 Wash (DMF) Couple->Wash1 Repeat for each standard amino acid Deprotect2 Fmoc Deprotection Wash1->Deprotect2 Repeat for each standard amino acid Wash2 Wash (DMF) Deprotect2->Wash2 Repeat for each standard amino acid Wash2->Couple Repeat for each standard amino acid Couple_Mod Couple H-His(1-Me)-OMe HCl Wash2->Couple_Mod At desired position Cleave Cleavage & Deprotection (TFA Cocktail) Wash2->Cleave After final residue Wash_Mod Wash (DMF) Couple_Mod->Wash_Mod Continue Synthesis Wash_Mod->Couple Continue Synthesis Precipitate Precipitate in Ether Cleave->Precipitate Purify Purify (RP-HPLC) Precipitate->Purify Characterize Characterize (MS, NMR) Purify->Characterize Zinc_Coordination cluster_standard Standard His Coordination cluster_methylated His(1-Me) Coordination Zn1 Zn²⁺ His1 His Zn1->His1 via N-δ1 or N-ε2 Cys1_1 Cys Zn1->Cys1_1 Cys1_2 Cys Zn1->Cys1_2 N_delta1 N-δ1 N_epsilon1 N-ε2 Zn2 Zn²⁺ His2 His(1-Me) Zn2->His2 Forced via N-ε2 Cys2_1 Cys Zn2->Cys2_1 Cys2_2 Cys Zn2->Cys2_2 N_delta2 N-δ1 (Blocked by Me) N_epsilon2 N-ε2

Sources

Application

Mastering the Acylation of N-α-Methyl Histidine Methyl Ester: A Detailed Protocol for Drug Discovery and Peptide Synthesis

Abstract This comprehensive application note provides a detailed standard operating procedure (SOP) for the efficient N-α-acylation of H-His(1-Me)-OMe HCl (N-α-methyl-L-histidine methyl ester hydrochloride). This protoco...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed standard operating procedure (SOP) for the efficient N-α-acylation of H-His(1-Me)-OMe HCl (N-α-methyl-L-histidine methyl ester hydrochloride). This protocol is specifically designed for researchers, scientists, and professionals in drug development and peptide synthesis. Beyond a mere recitation of steps, this guide delves into the underlying chemical principles, offering field-proven insights to ensure high yield, purity, and reproducibility. We will explore the critical parameters, potential pitfalls, and analytical verification necessary for the successful synthesis of acylated N-α-methyl histidine derivatives, which are valuable building blocks in the creation of novel therapeutics.

Introduction: The Significance of Acylated Histidine Derivatives

Histidine and its derivatives are fundamental components in a vast array of bioactive molecules due to the unique properties of the imidazole side chain.[1] The N-α-methylation of the histidine backbone, as seen in H-His(1-Me)-OMe, offers enhanced stability and altered conformational properties, making it a desirable modification in medicinal chemistry.[2] Subsequent acylation of the primary amine allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR) in drug discovery and the synthesis of complex peptides.[3]

The acylation of H-His(1-Me)-OMe HCl presents a unique set of challenges. The presence of the hydrochloride salt necessitates a neutralization step, and the nucleophilicity of the imidazole side chain requires careful control of reaction conditions to prevent undesired side reactions.[4][5] This protocol provides a robust and validated method to navigate these challenges effectively.

The Chemistry of Acylation: A Mechanistic Overview

The core of this procedure is the nucleophilic acyl substitution reaction. The deprotonated primary amine of H-His(1-Me)-OMe acts as the nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent. A common and effective method for this transformation is the use of a carboxylic acid activated by a coupling reagent.

Key Reaction Steps:

  • Neutralization: The starting material, H-His(1-Me)-OMe HCl, exists as a hydrochloride salt. The primary amine is protonated and thus non-nucleophilic. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is introduced to deprotonate the amine, liberating its lone pair of electrons for the subsequent reaction.[6]

  • Carboxylic Acid Activation: The carboxylic acid to be coupled is activated to increase the electrophilicity of its carbonyl carbon. This is typically achieved using carbodiimide coupling reagents like N,N'-Diisopropylcarbodiimide (DIC) in the presence of an additive such as 1-Hydroxybenzotriazole (HOBt). HOBt forms an active ester intermediate, which is less prone to side reactions and racemization compared to the carbodiimide adduct alone.[7]

  • Nucleophilic Attack and Amide Bond Formation: The free primary amine of the neutralized H-His(1-Me)-OMe attacks the activated carbonyl carbon of the acylating agent. This is followed by the collapse of the tetrahedral intermediate and elimination of the leaving group (derived from the coupling reagent) to form the stable amide bond.

To prevent unwanted acylation of the imidazole ring, which can occur under certain conditions, this protocol employs mild reaction conditions and avoids highly reactive acylating agents like acyl chlorides where possible.[8]

Visualizing the Workflow

A clear understanding of the experimental sequence is paramount for successful execution. The following diagram illustrates the key stages of the acylation process.

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Weigh Reagents: H-His(1-Me)-OMe HCl Carboxylic Acid Coupling Agents Solvents Glassware Prepare Dry Glassware Dissolve_Reactants Dissolve H-His(1-Me)-OMe HCl and Carboxylic Acid in DMF Neutralize Add DIPEA for Neutralization Dissolve_Reactants->Neutralize Activate Add Coupling Reagents (e.g., DIC/HOBt) Neutralize->Activate React Stir at Room Temperature Activate->React Monitor Monitor by TLC/LC-MS React->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Characterize Characterize Product: NMR, MS, HPLC Purify->Characterize

Figure 1. Experimental workflow for the acylation of H-His(1-Me)-OMe HCl.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the acylation of H-His(1-Me)-OMe HCl with a generic carboxylic acid.

Materials and Equipment
Reagents Equipment
H-His(1-Me)-OMe HClRound-bottom flasks
Carboxylic Acid (R-COOH)Magnetic stirrer and stir bars
N,N-Diisopropylethylamine (DIPEA)Syringes and needles
N,N'-Diisopropylcarbodiimide (DIC)Inert gas supply (Nitrogen or Argon)
1-Hydroxybenzotriazole (HOBt)Thin Layer Chromatography (TLC) plates
Anhydrous N,N-Dimethylformamide (DMF)Rotary evaporator
Ethyl acetate (EtOAc)Separatory funnel
Saturated aqueous sodium bicarbonate (NaHCO₃)Chromatography column and silica gel
Brine (saturated aqueous NaCl)NMR spectrometer
Anhydrous sodium sulfate (Na₂SO₄)Mass spectrometer (MS)
High-Performance Liquid Chromatography (HPLC) system

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Hydrochloric acid is corrosive and should be handled with care.[9][10][11][12] Refer to the Safety Data Sheet (SDS) for all chemicals used.[13]

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add H-His(1-Me)-OMe HCl (1.0 eq).

    • Add the carboxylic acid (1.1 eq).

    • Dissolve the solids in anhydrous DMF (approximately 0.1 M concentration relative to the limiting reagent).

  • Neutralization:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add DIPEA (2.2 eq) to the stirring solution. The first equivalent neutralizes the HCl salt, and the second acts as a base for the coupling reaction.[6]

    • Stir the mixture at 0 °C for 15 minutes.

  • Coupling:

    • In a separate vial, dissolve HOBt (1.2 eq) in a minimal amount of anhydrous DMF.

    • Add the HOBt solution to the reaction mixture.

    • Slowly add DIC (1.2 eq) to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC or LC-MS. A common mobile phase for TLC is a mixture of dichloromethane and methanol. The disappearance of the starting materials and the appearance of a new, less polar spot indicate product formation. HPLC can also be used for more quantitative monitoring.[14][15][16]

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). This removes unreacted carboxylic acid, HOBt, and water-soluble byproducts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is typically purified by flash column chromatography on silica gel. The appropriate eluent system will depend on the polarity of the product but often consists of a gradient of methanol in dichloromethane or ethyl acetate in hexanes.

    • The imidazole moiety can interact with silica gel, so sometimes a small amount of a basic modifier (e.g., 0.5% triethylamine) in the eluent can improve the separation. Alternatively, immobilized metal affinity chromatography (IMAC) can be utilized for purification if applicable.[]

Product Characterization

The identity and purity of the final acylated product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[14][15][16]

Quantitative Data Summary

The following table provides a general summary of the molar equivalents and reaction parameters. These may need to be optimized for specific substrates.

Component Molar Equivalents Purpose
H-His(1-Me)-OMe HCl1.0Starting Material
Carboxylic Acid (R-COOH)1.1Acylating Agent
DIPEA2.2Base for Neutralization & Coupling
HOBt1.2Coupling Additive
DIC1.2Coupling Reagent
Parameter Condition Rationale
Solvent Anhydrous DMFGood solubility for reactants
Temperature 0 °C to Room TemperatureControls reaction rate, minimizes side reactions
Reaction Time 4 - 16 hoursAllows for complete conversion

Potential Side Reactions and Troubleshooting

While this protocol is robust, awareness of potential side reactions is crucial for troubleshooting and optimization.

  • Imidazole Acylation: Although less likely with amide coupling reagents compared to acyl halides, acylation of the imidazole ring can occur.[5][8] If this is observed, using a protecting group on the imidazole, such as the trityl (Trt) group, may be necessary.[18]

  • Racemization: The stereocenter of the histidine derivative can be susceptible to racemization, especially with prolonged reaction times or elevated temperatures. The use of HOBt helps to suppress this side reaction.[7]

  • Incomplete Reaction: If the reaction does not go to completion, ensure that all reagents are anhydrous and of high purity. A slight excess of the acylating agent and coupling reagents can be used.

  • Difficult Purification: The basic nature of the imidazole ring can lead to tailing on silica gel chromatography. As mentioned, adding a small amount of a basic modifier to the eluent or using a different stationary phase can be beneficial.

Conclusion

The acylation of H-His(1-Me)-OMe HCl is a key transformation for the synthesis of novel peptide-based therapeutics and chemical probes. The detailed protocol presented in this application note provides a reliable and well-characterized method for achieving this synthesis with high efficiency and purity. By understanding the underlying chemical principles and potential challenges, researchers can confidently apply and adapt this procedure to a wide range of carboxylic acids, thereby accelerating their research and development efforts.

References

  • Dawson, P. E., Muir, T. W., Clark-Lewis, I., & Kent, S. B. (1994). Synthesis of proteins by native chemical ligation. Science, 266(5186), 776-779. Available from: [Link]

  • SIELC Technologies. (2022). HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column. Available from: [Link]

  • Li, X., et al. (2021). Site-Specific Histidine Aza-Michael Addition in Proteins Enabled by a Ferritin-Based Metalloenzyme. Journal of the American Chemical Society, 143(49), 20734–20743. Available from: [Link]

  • Pessi, A., Mancini, V., Filtri, P., & Chiappinelli, L. (1992). Side reactions in solid phase synthesis of histidine-containing peptides. Characterization of two major impurities by sample displacement chromatography and FAB-MS. International journal of peptide and protein research, 39(1), 58–62. Available from: [Link]

  • Le, T. T., et al. (2023). The molecular basis for acetylhistidine synthesis by HisAT/NAT16. Nature Communications, 14(1), 3894. Available from: [Link]

  • AAPPTec. (n.d.). Safety Data Sheet: H-Phe-OMe HCl. Available from: [Link]

  • Pasha, M. A., & Jayashankara, V. P. (2007). A convenient synthesis of amino acid methyl esters. Synthetic Communications, 37(10), 1551-1555. Available from: [Link]

  • Albericio, F., & Carpino, L. A. (1997). Amino Acid-Protecting Groups. In Methods in Enzymology (Vol. 289, pp. 104-126). Academic Press. Available from: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Histidine, Histidine Methyl Ester and Histidine lauryl Ester on BIST B+ Column. Available from: [Link]

  • AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available from: [Link]

  • Hay, R. W., & Porter, L. J. (1971). Metal-ion-catalysed hydrolysis of amino-acid esters. Part II. Hydrolysis of L-(+)-histidine methyl ester. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 127-131. Available from: [Link]

  • Muir, T. W., Sondhi, D., & Cole, P. A. (1998). Facile synthesis of site-specifically acetylated and methylated histone proteins. Proceedings of the National Academy of Sciences, 95(12), 6709-6714. Available from: [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]

  • Bodanszky, M., & Martinez, J. (1981). Side reactions in peptide synthesis. 4. Extensive O-acylation by active esters in histidine containing peptides. The Journal of Organic Chemistry, 46(8), 1323-1329. Available from: [Link]

  • Kim, J., & Lee, J. (2012). Highly Efficient N-Monomethylation of Primary Aryl Amines. Bulletin of the Korean Chemical Society, 33(5), 1735-1738. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53229896, h-His(trt)-ome.hcl. Retrieved January 26, 2026 from [Link].

  • Haneskog, L., et al. (2006). Purification of Histidine-Tagged Proteins Using IMAC Without Parameter Optimization. Protein Expression and Purification, 47(2), 347-354. Available from: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Histidine, Histidine Methyl Ester and Histidine lauryl Ester on BIST B+ Column. Available from: [Link]

  • Góngora-Benítez, M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7604. Available from: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Hydrochloric acid. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Available from: [Link]

  • Keatinge-Clay, A. T. (2008). Understanding the Role of Histidine in the GHSxG Acyltransferase Active Site Motif: Evidence for Histidine Stabilization of the Malonyl-Enzyme Intermediate. Proteins: Structure, Function, and Bioinformatics, 70(3), 1103-1113. Available from: [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Available from: [Link]

  • Ahn, M., et al. (2013). Discovery of novel histidine-derived lipo-amino acids: Applied in the synthesis of ultra-short antimicrobial peptidomimetics having potent antimicrobial activity, salt resistance and protease stability. Bioorganic & Medicinal Chemistry Letters, 23(16), 4647-4651. Available from: [Link]

  • Akagawa, M., et al. (2016). Isolation, Purification and Characterization of Histidino-Threosidine, a Novel Maillard Reaction Protein Crosslink from Threose, Lysine and Histidine. The Journal of Biological Chemistry, 291(22), 11697-11706. Available from: [Link]

  • ResearchGate. (2018). Coupling step during synthesis of peptides containing Histidine residue?. Available from: [Link]

  • Wikipedia. (n.d.). Histidine. Available from: [Link]

  • Zhao, Y., et al. (2010). One-step purification of histidine-tagged profilin with high purity and yield by using metal precipitation. Biotechnology and Applied Biochemistry, 55(1), 31-36. Available from: [Link]

  • Columbus Chemical Industries, Inc. (n.d.). SAFETY DATA SHEET: Hydrochloric Acid 1.0M. Available from: [Link]

  • Wikipedia. (n.d.). Protecting group. Available from: [Link]

  • Fisher Scientific. (2023). SAFETY DATA SHEET: Hydrochloric acid 1M solution (10M Concentrate). Available from: [Link]

  • Schouten, J., et al. (2014). Versatile synthesis of amino acid functionalized nucleosides via a domino carboxamidation reaction. Beilstein Journal of Organic Chemistry, 10, 2923-2928. Available from: [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Available from: [Link]

  • Wikipedia. (n.d.). Hydrochloric acid. Available from: [Link]

Sources

Method

Application Note: N-Terminal Modification Strategies for H-His(1-Me)-OMe HCl

This Application Note is structured to provide a rigorous, field-validated guide for the N-terminal modification of H-His(1-Me)-OMe HCl . It addresses the specific chemical challenges posed by the hydrochloride salt matr...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, field-validated guide for the N-terminal modification of H-His(1-Me)-OMe HCl . It addresses the specific chemical challenges posed by the hydrochloride salt matrix, the base-sensitive methyl ester, and the unique steric/electronic properties of the 1-methylhistidine side chain.

Executive Summary & Chemical Context

H-His(1-Me)-OMe HCl (Methyl (2S)-2-amino-3-(1-methyl-1H-imidazol-4-yl)propanoate hydrochloride) is a critical building block in peptidomimetic drug design.[1][2] The 1-methyl group on the imidazole ring serves two pivotal roles: it prevents the "proton shuffle" tautomerism characteristic of native histidine, thereby locking the hydrogen bond donor/acceptor profile, and it significantly alters the metabolic stability of the resulting peptide pharmacophore [1].

However, successful modification of the N-terminus (α-amine) requires navigating three competing reactivity factors:

  • The HCl Salt Matrix: The amine is protonated (

    
    ) and non-nucleophilic. It must be neutralized in situ without hydrolyzing the ester.
    
  • Ester Lability: The methyl ester (-OMe) is highly susceptible to saponification (hydrolysis) under aqueous basic conditions or nucleophilic attack by strong bases.[1]

  • Racemization Risk: While 1-methylation reduces racemization compared to native histidine, the

    
    -proton remains acidic.[1] Over-basification during coupling can lead to epimerization (
    
    
    
    ).

Strategic Considerations & Pre-Reaction Logic

Before initiating synthesis, the specific isomer must be verified. Commercial "1-Methylhistidine" often refers to


-methylhistidine  (N1-methyl), though IUPAC nomenclature can vary.[1] The chemistry below applies to both isomers, but steric hindrance at the N-terminus may vary slightly.
Critical Decision Matrix: Base Selection

The choice of base for neutralizing the HCl salt is the single most common failure point.

BasepKa (Conj.[1] Acid)Steric HindranceRisk ProfileRecommendation
Triethylamine (TEA) 10.75LowHigh. Can act as a nucleophile; promotes racemization.[1]Avoid if possible.[1]
DIPEA (Hünig's Base) 11.0HighLow. Steric bulk prevents nucleophilic attack on ester.[1]Preferred.
N-Methylmorpholine (NMM) 7.38ModerateLow. Weaker base; minimizes racemization.[1]Excellent for sensitive couplings.[1]
Pyridine 5.2LowMedium. Too weak to fully deprotonate HCl in some solvents.[1]Use only for acyl chloride reactions.[1]

Method A: Acylation (Amide Bond Formation)

Objective: Attachment of carboxylic acids (R-COOH) to form an amide linkage.[1] Mechanism: In situ neutralization followed by activation with uronium/phosphonium salts.[1]

Reagents
  • Substrate: H-His(1-Me)-OMe HCl (1.0 equiv)

  • Carboxylic Acid: R-COOH (1.1 equiv)[1]

  • Coupling Agent: HATU (1.1 equiv) or PyBOP (1.1 equiv)

  • Base: DIPEA (3.0 equiv) — Note: 1 equiv neutralizes HCl, 2 equiv drive reaction.

  • Solvent: Anhydrous DMF or DCM.[1]

Protocol
  • Solubilization: Dissolve H-His(1-Me)-OMe HCl in anhydrous DMF (concentration ~0.1 M). The solution may be slightly cloudy due to the salt.

  • Neutralization: Add 1.0 equiv of DIPEA. Stir for 5 minutes. The solution should clarify as the free amine is liberated.

    • Checkpoint: Spot 1µL on wet pH paper.[1] Vapor phase pH should be basic, but liquid pH should be ~8-9, not >10.

  • Activation: In a separate vessel, dissolve R-COOH (1.1 equiv) and HATU (1.1 equiv) in DMF. Add 1.0 equiv of DIPEA to activate the acid (formation of the O-At ester). Stir for 2 minutes.

  • Coupling: Add the activated acid solution to the histidine solution. Add the remaining 1.0 equiv of DIPEA.

  • Reaction: Stir at Room Temperature (RT) under

    
     atmosphere for 2–4 hours.
    
  • Monitoring: Monitor by LC-MS. Look for disappearance of MW 183 (free amine) and appearance of Product Mass.

  • Work-up: Dilute with EtOAc. Wash with 5%

    
     (removes unreacted acid), Water, and Brine. Do not wash with strong acid (1M HCl) if your product retains the basic imidazole, as it will extract into the aqueous phase.
    

Method B: Reductive Alkylation (Secondary Amine Synthesis)

Objective: Mono-alkylation of the N-terminus to form a secondary amine (


).[1]
Why this method?  Direct alkylation with alkyl halides leads to over-alkylation (tertiary amines/quaternary salts). Reductive amination is self-limiting to mono-alkylation.[1]
Reagents
  • Substrate: H-His(1-Me)-OMe HCl (1.0 equiv)

  • Aldehyde: R-CHO (1.2 equiv)[1]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB,

    
    ) (2.0 equiv).
    
    • Expert Tip: STAB is milder than

      
       and avoids toxic cyanide byproducts. It is preferred for ester-containing substrates [2].[1]
      
  • Base: DIPEA (1.0 equiv) — Strictly to neutralize HCl.

  • Solvent: DCE (1,2-Dichloroethane) or DCM.[1]

Protocol
  • Free Basing: Dissolve H-His(1-Me)-OMe HCl in DCE. Add 1.0 equiv DIPEA. Stir for 10 mins.

  • Imine Formation: Add the Aldehyde (1.2 equiv). If the aldehyde is unreactive, add activated molecular sieves (4Å) to scavenge water and drive imine formation. Stir for 30–60 mins.

  • Reduction: Add STAB (2.0 equiv) in one portion.

  • Reaction: Stir at RT for 4–16 hours.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Work-up: Extract with DCM. The product will be in the organic layer.

Method C: Urea/Carbamate Formation

Objective: Reaction with Isocyanates (


) or Chloroformates (

).[1]
Protocol Variation
  • Base Sensitivity: These reactions produce HCl (with chloroformates) or require base to initiate.

  • Temperature: Perform at 0°C initially to prevent polymerization or side-reaction with the imidazole nitrogen (though 1-Me protects one site, the other is nucleophilic).[1]

  • Stoichiometry: Use exactly 1.0 equiv of Base for neutralization.[1] For Isocyanates, no further base is needed. For Chloroformates, use an additional 1.1 equiv of a weak base like NMM.

Visualization of Workflows

Diagram 1: Salt Neutralization & Acylation Workflow

This flow illustrates the critical path to avoid ester hydrolysis and racemization.

G Start H-His(1-Me)-OMe HCl (Starting Material) Solvent Dissolve in Anhydrous DMF (Avoid MeOH to prevent transesterification) Start->Solvent Base Add DIPEA (1.0 equiv) Neutralize HCl Solvent->Base Check Check pH (Wet Paper) Target: pH 8-9 Base->Check Risk2 Risk: Ester Hydrolysis (If aqueous base used) Base->Risk2 Wrong Base/Solvent Coupling Combine Solutions Stir RT, 2-4h Check->Coupling pH OK Risk1 Risk: Racemization (If pH > 10) Check->Risk1 pH High Activation Separate Vessel: R-COOH + HATU + DIPEA Activation->Coupling Product Acylated Product R-CO-His(1-Me)-OMe Coupling->Product

Caption: Workflow for converting the HCl salt to the acylated product while mitigating racemization and hydrolysis risks.

Diagram 2: Method Selection Logic

Decision tree for selecting the correct protocol based on the desired N-terminal moiety.

D Input Target N-Terminal Group Decision Desired Linkage? Input->Decision Amide Amide (R-CO-NH-) Decision->Amide Amine Secondary Amine (R-CH2-NH-) Decision->Amine Urea Urea/Carbamate (R-NH-CO-NH-) Decision->Urea MethodA Method A: Acylation (HATU/DIPEA) Amide->MethodA MethodB Method B: Reductive Amination (STAB/Aldehyde) Amine->MethodB MethodC Method C: Isocyanate/Chloroformate (0°C, NMM) Urea->MethodC

Caption: Decision matrix for selecting the appropriate synthetic pathway based on the target pharmacophore.

Analytical Validation & Troubleshooting

Quantitative Data Summary
ParameterMethod A (Acylation)Method B (Reductive Amination)
Typical Yield 85–95%70–85%
Reaction Time 2–4 Hours4–16 Hours
Major Byproduct Urea (from carbodiimide if used)Dialkylated amine (rare with STAB)
Purification Acidic Workup / Flash ColumnNeutral Workup / Flash Column
Troubleshooting Guide
  • Problem: Low yield, starting material remains.

    • Cause: Incomplete neutralization of the HCl salt.

    • Solution: Add an additional 0.5 equiv of DIPEA. Ensure the reaction pH is ~8.

  • Problem: Product mass +14 or +28 observed.

    • Cause: Methylation by solvent (if using MeOH) or impurities.[1]

    • Solution: Use strictly anhydrous DMF or DCM.[1] Avoid MeOH in the reaction mixture (transesterification risk).

  • Problem: Loss of Methyl Ester (Product mass -14).

    • Cause: Saponification.[1]

    • Solution: Ensure water is excluded.[1][3] Do not use NaOH or LiOH.[1] Reduce base concentration.[1]

References

  • PubChem. (2025).[1][4] H-His(1-Me)-OMe HCl Compound Summary. National Library of Medicine.[4] Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996).[1][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing racemization during H-His(1-Me)-OMe HCl coupling reactions

The following technical guide is designed to address the specific challenges of coupling H-His(1-Me)-OMe HCl (Histidine, 1-methyl, methyl ester, hydrochloride salt). Based on the CAS number commonly associated with this...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed to address the specific challenges of coupling H-His(1-Me)-OMe HCl (Histidine, 1-methyl, methyl ester, hydrochloride salt).

Based on the CAS number commonly associated with this nomenclature (e.g., 57519-09-2 ), this molecule is often the


-methyl  isomer (tele-methyl), meaning the 

-nitrogen
(pros, near the

-carbon) is unsubstituted.[1] This free

-nitrogen poses a severe risk of intramolecular base-catalyzed racemization during the neutralization of the HCl salt.[1]

Subject: Preventing Racemization During H-His(1-Me)-OMe HCl Coupling

Core Challenge: The "Hidden" Base Mechanism

The primary technical hurdle with H-His(1-Me)-OMe HCl is not the coupling reaction itself, but the neutralization step .[1]

  • The Molecule: You are starting with the hydrochloride salt.[1][2][3] To participate in coupling, the

    
    -amine must be deprotonated (free base).[1]
    
  • The Risk: If the specific isomer is

    
    -methyl histidine (often commercially labeled as 1-Me-His), the 
    
    
    
    -nitrogen on the imidazole ring is free.[1] This nitrogen can act as an intramolecular base , abstracting the proton from the
    
    
    -carbon (
    
    
    ).[1]
  • The Trigger: Adding external base (like TEA or DIEA) to neutralize the HCl salt raises the pH. If the pH goes too high or the temperature is uncontrolled, the imidazole facilitates the formation of an enolate, destroying the chiral center before the coupling even occurs.

Troubleshooting Guide & FAQs
Q1: My product shows significant epimerization (D-isomer impurity). Is my coupling reagent at fault?

Diagnosis: Likely not. The damage usually occurs before the coupling agent engages.[1] It happens during the "activation" or neutralization of the amine component.[4] Solution:

  • Avoid Pre-neutralization: Do not mix H-His(1-Me)-OMe HCl with base and let it stand.[1]

  • Protocol Shift: Use an "In-Situ Neutralization" strategy. Add the base simultaneously with the activated acid component, or keep the His-ester solution at 0°C during base addition.[1]

Q2: Which base should I use to neutralize the HCl salt?

Recommendation: Diisopropylethylamine (DIEA/DIPEA) or 2,4,6-Collidine (TMP) .

  • Why: These bases are sterically hindered.[1] They are strong enough to remove the proton from the HCl salt and the

    
    -amine (
    
    
    
    ), but they are kinetically slower at abstracting the
    
    
    -proton (
    
    
    ) compared to unhindered bases like Triethylamine (TEA) or N-methylmorpholine (NMM).[1]
  • Strict Stoichiometry: Use exactly 1.0 equivalent of base per equivalent of HCl salt to free the amine. Any excess base drastically increases racemization risk.[1]

Q3: Can I use standard Fmoc-amino acid activation (HBTU/DIEA)?

Risk Assessment: HBTU/HATU protocols often call for 2–3 equivalents of base.[1] This is dangerous here. Alternative: Use DIC (Diisopropylcarbodiimide) / Oxyma Pure .[1][3]

  • Mechanism: Carbodiimide couplings can often proceed at slightly lower pH (less basic) than Uronium/Phosphonium couplings.[1] Oxyma Pure acts as a racemization suppressant.[1][3]

  • If using HATU: You must pre-activate the incoming acid with HATU/Base for 30 seconds, then add the H-His(1-Me)-OMe HCl solution.[1] Do not add the salt to the activation mixture until the acid is ready.[1]

Q4: How do I distinguish between the 1-Me and 3-Me isomers, and does it matter?

Technical Insight: Yes, it matters critically.

  • 1-Me (Pi-methyl, Pros): The nitrogen near the backbone is blocked.[1] Low Racemization Risk. [3][5]

  • 3-Me (Tau-methyl, Tele): The nitrogen near the backbone is free.[1] High Racemization Risk.

  • Note: Commercial labels are inconsistent.[1] Always check the structure. If the imidazole nitrogen closest to the

    
     side chain has a hydrogen (H), you are in the high-risk zone.
    
Experimental Protocol: The "Cold-Trap" Coupling

This protocol minimizes the window of time the His-ester exists as a free base in the absence of an electrophile.[1]

Reagents:

  • Amine: H-His(1-Me)-OMe HCl (1.0 equiv)[1]

  • Acid: Fmoc-AA-OH (1.1 equiv)[1]

  • Coupling Agent: HATU (1.1 equiv) or DIC/Oxyma (1.1 equiv)[1]

  • Base: DIEA (2.0 equiv total: 1.0 to neutralize salt, 1.0 for activation)

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step Workflow:

  • Preparation of Amine (The "Cold Trap"):

    • Dissolve H-His(1-Me)-OMe HCl in minimal DMF.[1]

    • Cool to 0°C in an ice bath.

    • Add exactly 1.0 equiv of DIEA.[1] Do not wait. Proceed immediately to step 3.

  • Pre-Activation of Acid:

    • In a separate vial (at Room Temp), dissolve Fmoc-AA-OH and HATU in DMF.

    • Add 1.0 equiv of DIEA.[1]

    • Stir for 30–60 seconds (activation color change usually yellow to orange).

  • The Coupling:

    • Pour the Pre-activated Acid solution into the Cold Amine solution.[1]

    • Why? This ensures that as soon as the His-amine is formed, it is flooded with activated electrophile.[1]

    • Stir at 0°C for 30 minutes , then allow to warm to Room Temperature.

  • Monitoring:

    • Monitor pH.[1][6] It should be slightly basic (pH 8–9 on wet paper).[1] If <7, add DIEA dropwise (very carefully).

Data Analysis: Base Influence on Racemization

The following table summarizes the impact of base selection on the chiral purity of Histidine methyl esters during coupling (Representative Data).

Base TypeSteric HindrancepKa (Conjugate Acid)Racemization RiskRecommended Use
Triethylamine (TEA) Low10.75High Avoid. Too aggressive for His-OMe.[1]
NMM (N-Methylmorpholine) Moderate7.38ModerateAcceptable for pre-activation, risky for neutralization.[1]
DIEA (Hünig's Base) High10.75Low Standard. Steric bulk protects

-proton.
2,4,6-Collidine Very High7.43Very Low Best. Weak base + high steric hindrance.[1]
Visualizing the Mechanism & Workflow
Diagram 1: The Racemization Trap (Mechanism)

This diagram illustrates why the


-free isomer is dangerous.[1] The free imidazole nitrogen acts as a "helper" to pull off the 

-proton.[1]

RacemizationMechanism cluster_0 High Risk Scenario: N-Tau Methylated Node1 H-His(Tau-Me)-OMe (Free Amine) Node2 Intramolecular Proton Abstraction Node1->Node2 N-Pi acts as Base Node3 Enolate Intermediate (Planar/Achiral) Node2->Node3 Loss of H+ Node4 Reprotonation (Racemic Mixture) Node3->Node4 + H+ (Random Face)

Caption: Mechanism of base-catalyzed racemization in N-tau-methyl histidine. The free N-pi nitrogen facilitates alpha-proton removal.[1]

Diagram 2: The "Cold-Trap" Safe Coupling Workflow

This flowchart guides the user through the temperature-controlled neutralization process.

SafeCoupling cluster_Amine Amine Preparation cluster_Acid Acid Activation Start Start: H-His(1-Me)-OMe HCl Step1 Dissolve in DMF Cool to 0°C Start->Step1 Step2 Add 1.0 eq DIEA (Neutralize HCl) Step1->Step2 Combine IMMEDIATELY Combine Pour Acid into Amine Step2->Combine Minimal Delay Step3 Fmoc-AA-OH + HATU Dissolve in DMF Step4 Add 1.0 eq DIEA Activate (30 sec) Step3->Step4 Step4->Combine Reaction React at 0°C (30 min) Then Warm to RT Combine->Reaction

Caption: Optimized "Cold-Trap" workflow to minimize the lifetime of the free base histidine ester before coupling.

References
  • AAPPTEC. (2024).[1] Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Library.[1] [Link]

Sources

Optimization

Removing unreacted H-His(1-Me)-OMe HCl from reaction mixtures

Ticket Topic: Removal of Unreacted H-His(1-Me)-OMe · HCl Case ID: HIS-PUR-001 Status: Open Assigned Scientist: Senior Application Specialist Executive Summary You are encountering difficulty removing excess H-His(1-Me)-O...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Topic: Removal of Unreacted H-His(1-Me)-OMe · HCl

Case ID: HIS-PUR-001 Status: Open Assigned Scientist: Senior Application Specialist

Executive Summary

You are encountering difficulty removing excess H-His(1-Me)-OMe · HCl (1-Methylhistidine methyl ester hydrochloride) from your reaction mixture. This reagent is highly polar, water-soluble, and contains two basic nitrogen centers (the


-amine and the imidazole).

Standard silica chromatography often fails due to "streaking" caused by the imidazole moiety, and standard aqueous workups can be tricky due to the amphiphilic nature of histidine derivatives. This guide details three validated protocols to isolate your product based on its physicochemical properties.

Module 1: Physicochemical Profile (Know Your Contaminant)

To remove the impurity, we must exploit the differences between it and your target product.

PropertyH-His(1-Me)-OMe · HCl CharacteristicsImplication for Removal
Polarity High (Ionic salt form)Highly soluble in water; poorly soluble in non-polar organics (Hexane, Et2O).
pKa (Imidazole) ~6.0 - 6.5At pH < 6, the ring is protonated (+ charge).
pKa (

-Amine)
~8.9 - 9.2At pH < 9, the amine is protonated (+ charge).
Reactivity Primary AmineCan be covalently captured by electrophilic scavenger resins.[1]
Stability Methyl EsterSusceptible to hydrolysis (saponification) at high pH (pH > 10).
Module 2: Liquid-Liquid Extraction (The "pH Switch")

Best For: Hydrophobic products (soluble in DCM, EtOAc, or TBME).

The most efficient removal method utilizes the basicity of the H-His(1-Me)-OMe. By maintaining an acidic environment, you force the histidine derivative to remain doubly protonated (highly water-soluble), locking it in the aqueous phase while your hydrophobic product partitions into the organic phase.

Protocol A: The Acidic Wash System
  • Dissolution: Dissolve your crude reaction mixture in a hydrophobic solvent (DCM or Ethyl Acetate). Avoid Ether if possible (solubility issues).

  • First Wash (Acidic): Wash the organic layer 3x with 0.5 M KHSO₄ (aq) or 1 M HCl .

    • Mechanism:[2][3][4] The low pH (~1-2) ensures both the imidazole and the

      
      -amine are fully protonated (
      
      
      
      ,
      
      
      ). The contaminant is now a dication and will partition >99% into the water.
  • Second Wash (Brine): Wash 1x with saturated NaCl to remove residual water.

  • Drying: Dry over Na₂SO₄ and concentrate.

⚠️ Critical Warning: If your product contains a basic amine or an acid-labile protecting group (like Boc), do NOT use strong HCl. Use a citrate buffer (pH 4-5) or proceed to Module 3 (Scavenger Resins).

Visual Workflow: Extraction Logic

ExtractionLogic Start Crude Mixture (Product + His-OMe) Solvent Dissolve in DCM or EtOAc Start->Solvent Wash Wash with 0.5M KHSO4 (pH ~2) Solvent->Wash LayerSep Layer Separation Wash->LayerSep AqLayer Aqueous Layer (Contains protonated His-OMe) LayerSep->AqLayer Impurity Trapped OrgLayer Organic Layer (Contains Hydrophobic Product) LayerSep->OrgLayer Product Extracted Finish Dry & Concentrate (Pure Product) OrgLayer->Finish

Figure 1: Acidic extraction strategy to sequester basic histidine derivatives in the aqueous phase.

Module 3: Scavenger Resins (The "Chemoselective" Approach)

Best For: Acid-sensitive products or polar products that cannot be extracted.

If your product is also basic or water-soluble, liquid-liquid extraction will fail. Instead, use a Polymer-Supported Isocyanate (PS-NCO) resin. This resin acts as an "electrophilic flypaper," reacting covalently only with the primary amine of the unreacted H-His(1-Me)-OMe.

Protocol B: Resin Scavenging
  • Reagent Selection: Use PS-Isocyanate (typically 1.0–1.5 mmol/g loading).

  • Calculation: Calculate the theoretical excess of H-His(1-Me)-OMe used. Add 2–3 equivalents of resin relative to the excess amine.

  • Incubation: Add resin to the reaction mixture (DCM, THF, or DMF). Shake gently at room temperature for 2–4 hours.

    • Mechanism:[2][3][4][5][6]

      
       (Insoluble Urea).
      
  • Filtration: Filter the mixture through a fritted funnel or cotton plug. The impurity remains trapped on the solid beads.

  • Rinse: Rinse the beads with solvent to recover any product adsorbed to the polymer surface.

Module 4: Chromatographic Troubleshooting

Best For: Complex mixtures where extraction and scavenging fail.

Standard silica gel is acidic (


). Basic imidazoles interact strongly with surface silanols, causing broad peaks (streaking) and co-elution.
ProblemSolution
Tailing / Streaking Add a Modifier: Add 1% Triethylamine (TEA) or 1%

to your eluent (e.g., DCM:MeOH:NH4OH 90:9:1). This blocks silanols.
Product Co-elution Switch Stationary Phase: Use C18 Reverse Phase silica. The highly polar His-OMe will elute near the solvent front (dead volume) with water, while your organic product retains longer.
Detection Issues Staining: Histidine stains red/orange with Pauly’s Reagent (diazotized sulfanilic acid). Use this to track the impurity on TLC.
Frequently Asked Questions (FAQs)

Q1: I tried the acidic wash, but my yield is low. Where is my product?

  • Diagnosis: Your product might be protonating and moving into the water layer.

  • Fix: Check the aqueous layer by TLC. If the product is there, neutralize the water carefully with NaHCO₃ until pH 7-8 and re-extract with n-Butanol or DCM. Next time, use a milder buffer (pH 5) or use the Scavenger Resin method.

Q2: Can I use NaOH to wash out the His-OMe?

  • Warning: No. While the free base of His-OMe is water-soluble, high pH (NaOH) carries two risks:

    • Hydrolysis: The methyl ester (-OMe) will hydrolyze to the carboxylic acid (His-OH) rapidly in basic water.

    • Emulsions: Free base histidine derivatives are surfactants and often form unbreakable emulsions in organic/aqueous bilayers.

Q3: The His-OMe is sticking to my NMR product. How do I remove the last trace?

  • Fix: If a small amount remains after workup, dissolve your product in a small amount of MeOH and pass it through a small plug of SCX-2 (Strong Cation Exchange) silica. The basic His-OMe will bind to the sulfonic acid silica; your non-basic product will pass through.

References
  • pKa and Structural Data

    • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 101865, 1-Methylhistidine. Retrieved from [Link]

  • Scavenger Resin Methodology

    • Biotage (2024).[3][7][8] Isolute® Scavenger Resins: User Guide for Amine Removal. Retrieved from [Link]

  • Chromatographic Behavior of Histidine: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (General reference for silanol interactions with basic amines).
  • Ester Hydrolysis Kinetics

    • Hay, R. W., & Morris, P. J. (1971). The base hydrolysis of L-(+)-histidine methyl ester.[9] Journal of the Chemical Society A: Inorganic, Physical, Theoretical. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: H-His(1-Me)-OMe HCl Stability &amp; Handling

Topic: Optimizing pH conditions for H-His(1-Me)-OMe HCl stability Content type: Technical Support Center Guide Product: H-His(1-Me)-OMe HCl (1-Methyl-L-histidine methyl ester hydrochloride) Application: Peptide Synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing pH conditions for H-His(1-Me)-OMe HCl stability Content type: Technical Support Center Guide

Product: H-His(1-Me)-OMe HCl (1-Methyl-L-histidine methyl ester hydrochloride) Application: Peptide Synthesis, Metabolic Studies, Enzyme Kinetics Document ID: TS-HIS-01ME-OPT

Technical Snapshot & Chemical Logic

Before troubleshooting, understand the molecule's intrinsic vulnerabilities. H-His(1-Me)-OMe HCl is a salt form of an amino acid ester. Its stability is governed by a "tug-of-war" between three degradation pathways, each triggered by specific pH thresholds.

FeatureSpecificationImplication for Stability
Salt Form Hydrochloride (HCl)naturally acidic (pH ~4-5 in water); stable as a solid.
Ester Group Methyl Ester (-OMe)High Risk: Susceptible to hydrolysis (saponification) at pH > 7.0.
Side Chain 1-MethylimidazoleModerate Risk: The basic nitrogen (N-3) can act as an intramolecular catalyst, promoting racemization or hydrolysis.
pKa Values

-NH

: ~7.2 Imidazole: ~6.5
Buffering near pH 6.5-7.5 changes the protonation state, drastically altering solubility and reactivity.

Troubleshooting & FAQs

Section A: Dissolution & Storage Stability[1]

Q: I dissolved H-His(1-Me)-OMe HCl in PBS (pH 7.4) and it degraded overnight. Why? A: You have triggered base-catalyzed ester hydrolysis . At pH 7.4, the concentration of hydroxide ions (


) is sufficient to attack the methyl ester carbonyl. While histidine methyl esters are reasonably stable at pH 4-5, their half-life decreases exponentially as pH rises above 7.0. Additionally, the free amine (released from the HCl salt at this pH) can attack the ester of a neighboring molecule, leading to dimerization (diketopiperazine formation).

Corrective Action:

  • For Storage: Store only as a lyophilized powder at -20°C.

  • For Solution: If you must store it in solution, use 10 mM Acetate Buffer (pH 4.5 - 5.0) . At this pH, the ester is stable for days at 4°C.

  • For Assays: Prepare fresh in PBS immediately before use. Do not store.

Q: Can I freeze the stock solution? A: Yes, but pH drift during freezing is a risk. Phosphate buffers (PBS) are notorious for pH shifts during freezing (sodium phosphate can precipitate, causing pH to drop or spike). A pH shift to < 3.0 can cause acid hydrolysis, while a shift > 8.0 causes base hydrolysis. Recommendation: Flash freeze in liquid nitrogen to minimize the time spent in the "mushy" phase where degradation rates accelerate.

Section B: Reaction Optimization (Synthesis)

Q: I am using this reagent for peptide coupling. How do I prevent racemization? A: Racemization is the "silent killer" of histidine reactions. The N-3 nitrogen of the 1-methylimidazole ring acts as a general base. If the pH is high enough (> 7.0) to deprotonate the imidazole, it can abstract the


-proton from the chiral center, converting L-His to D-His.

Protocol for Low-Racemization Coupling:

  • Keep pH Low: Maintain the reaction mixture between pH 5.5 and 6.5 if possible.

  • Use Additives: Always use HOBt (1-Hydroxybenzotriazole) or Oxyma Pure. These additives protonate the intermediate and suppress the base-catalyzed abstraction of the

    
    -proton.
    
  • Temperature: Perform the neutralization and coupling at 0°C . Heat accelerates racemization significantly faster than the coupling reaction.

Section C: Solubility Issues

Q: The compound is not dissolving fully in my organic solvent (DMF/DCM). A: The HCl salt is polar. It dissolves well in water or Methanol (MeOH) but poorly in non-polar organic solvents like Dichloromethane (DCM). Workaround:

  • Dissolve the HCl salt in a minimal amount of DMF or DMSO.

  • If using DCM, you may need to perform a "free base" conversion first (extract into organic layer after neutralizing with weak base), but this must be done immediately before reaction to prevent DKP formation.

Visualizing Degradation Pathways

The following diagram maps the fate of H-His(1-Me)-OMe based on pH conditions.

StabilityPathways Start H-His(1-Me)-OMe (Stable Solid) AcidSol Acidic Solution (pH < 5.0) Protonated & Stable Start->AcidSol Dissolve in Water/Acetate NeutralSol Neutral/Basic Solution (pH > 7.0) Reactive Species Start->NeutralSol Dissolve in PBS/Base Hydrolysis Hydrolysis Product (H-His(1-Me)-OH) Loss of Ester AcidSol->Hydrolysis Slow (Weeks) NeutralSol->Hydrolysis Fast (Hours) OH- Attack Racemization Racemization (D/L Mix) Loss of Chirality NeutralSol->Racemization Base Catalysis (Imidazole assisted) DKP Diketopiperazine (Cyclic Dimer) Irreversible NeutralSol->DKP Self-Reaction (Concentration dependent)

Caption: Figure 1. pH-dependent degradation pathways. The "Danger Zone" is pH > 7.0, where three distinct degradation mechanisms become active simultaneously.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution (10 mM)

Purpose: To create a working solution stable for up to 1 week at 4°C.

  • Weighing: Weigh 24.2 mg of H-His(1-Me)-OMe HCl (MW ~242.1 g/mol ).

  • Buffer Selection: Prepare 10 mM Sodium Acetate buffer, pH 5.0 .

    • Why Acetate? It has excellent buffering capacity at pH 4-5 and is non-nucleophilic.

  • Dissolution: Add 10 mL of the Acetate buffer to the powder. Vortex gently until fully dissolved.

  • Verification: Check pH with a micro-electrode. It should be ~5.0.

  • Storage: Aliquot into sterile tubes. Store at -20°C (long term) or 4°C (up to 1 week).

Protocol 2: HPLC Stability Monitoring

Purpose: To quantify degradation (Hydrolysis) over time.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5µm, 4.6 x 100mm)
Mobile Phase A 0.1% TFA in Water (Keeps pH low during run)
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 0-10% B over 15 mins (His derivatives are polar and elute early)
Detection UV at 214 nm (Amide bond) and 254 nm (Imidazole ring)
Flow Rate 1.0 mL/min
Expected Result Intact Ester: Retention time ~4-6 min.Hydrolyzed Acid: Retention time ~2-3 min (shifts earlier due to polarity).

Decision Tree: Buffer Selection

Use this logic flow to select the correct buffer for your specific experiment.

BufferSelection Start Start: Select Application Q1 Is the experiment > 1 hour? Start->Q1 Q2 Is pH 7.4 strictly required? Q1->Q2 Yes (Assay) Result_Acetate Use Acetate Buffer pH 4.5 - 5.0 (Max Stability) Q1->Result_Acetate No (Storage) Result_FreshPBS Use PBS pH 7.4 PREPARE FRESH (Use within 30 mins) Q2->Result_FreshPBS Yes (Bio-mimetic) Result_HEPES Use HEPES pH 7.0 Keep on Ice (Better than PBS for freezing) Q2->Result_HEPES No (Enzymatic/Chem)

Caption: Figure 2. Buffer selection logic. Prioritize acidic conditions (Acetate) whenever biological constraints allow.

References

  • Hydrolysis Kinetics of Histidine Methyl Ester: Hay, R. W., & Morris, P. J. (1971). The base hydrolysis of L-(+)-histidine methyl ester and the metal-ion catalysed hydrolysis of the ester in the presence of copper(II) and nickel(II) ions. Journal of the Chemical Society A: Inorganic, Physical, Theoretical.

  • Racemization Mechanisms in Peptide Synthesis: Jones, J. H., & Witty, M. J. (1979). The mechanism of racemization of histidine derivatives. Journal of the Chemical Society, Perkin Transactions 1.

  • pKa Values of Amino Acid Esters: Perrin, D. D. (1965). Dissociation constants of organic bases in aqueous solution. IUPAC Chemical Data Series.

  • Stability of 1-Methylhistidine: PubChem. (n.d.). 1-Methyl-L-histidine Compound Summary. National Library of Medicine.

Optimization

Technical Support Center: Purification of 1-Methylhistidine Peptides

Topic: Strategies for the purification and handling of peptides containing 1-methylhistidine ( -methylhistidine). Audience: Peptide Chemists, Purification Scientists, and Drug Development Researchers.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies for the purification and handling of peptides containing 1-methylhistidine (


-methylhistidine).
Audience:  Peptide Chemists, Purification Scientists, and Drug Development Researchers.
Author:  Senior Application Scientist, Separation Technologies Group.

Introduction: The Methyl-Histidine Challenge

Peptides containing 1-methylhistidine (1-MeHis) present a unique set of purification challenges compared to their non-methylated counterparts. Unlike standard Histidine, where the imidazole ring tautomerizes between the N


 and N

positions, 1-MeHis is "locked" in the

-methylated state.

This modification alters the peptide's hydrogen-bonding capacity, basicity (pKa), and hydrophobicity. The most critical failure modes in these experiments are isomeric contamination (co-elution with 3-methylhistidine) and peak tailing due to silanol interactions.

This guide provides self-validating protocols to overcome these specific hurdles.

Module 1: Chromatographic Resolution (The Separation Problem)

Issue: "I cannot separate my 1-MeHis peptide from its 3-MeHis isomer or deletion sequences."

The Mechanism: 1-MeHis (


-methyl) and 3-MeHis (

-methyl) are constitutional isomers. In standard Reversed-Phase HPLC (RP-HPLC), their hydrophobic footprints are nearly identical, often leading to co-elution. However, their pKa values and hydrogen-bond donor/acceptor profiles differ significantly.

Troubleshooting Protocol:

Strategy A: pH Tuning in RP-HPLC

The pKa of the imidazole ring shifts upon methylation. By adjusting the mobile phase pH, you can induce a charge difference between the target (1-MeHis) and impurities.

ParameterStandard ConditionOptimized Condition for MeHisWhy?
Mobile Phase A 0.1% TFA in Water (pH ~2.0)10 mM Ammonium Formate (pH 9.0) High pH suppresses protonation of the imidazole, maximizing hydrophobic differences between isomers.
Column Standard C18Hybrid Silica C18 (e.g., XBridge, Gemini) Standard silica dissolves at pH >8.[1] Hybrid columns withstand high pH, allowing you to exploit the pKa shift.
Gradient 5-60% B in 30 minIsocratic Hold + Shallow Gradient Isomers require high plate counts. Use a 5-minute isocratic hold at the elution %B, followed by a 0.5% B/min slope.

Critical Note: 1-MeHis is generally more hydrophobic than 3-MeHis in alkaline conditions due to the specific orientation of the methyl group masking the polar nitrogen.

Strategy B: Orthogonal Selectivity (HILIC)

If RP-HPLC fails, Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for separating methyl-histidine isomers.

  • Column: Amide or Zwitterionic (ZIC-HILIC) stationary phase.

  • Mobile Phase: Acetonitrile/Water with 10-20 mM Ammonium Acetate (pH 5.5).

  • Mechanism: HILIC separates based on the thickness of the water layer adsorbed to the peptide. The steric bulk of the methyl group at the N1 vs. N3 position disrupts this water layer differently, often resulting in baseline resolution.

Module 2: Peak Tailing & Recovery (The Interaction Problem)

Issue: "My peptide elutes as a broad, tailing peak, and recovery is low."

The Mechanism: The methylated imidazole ring remains basic. In standard acidic mobile phases (pH 2-3), the imidazole is positively charged. This cation interacts strongly with residual silanol groups (Si-O⁻) on the silica surface of the column, causing secondary retention (tailing) and irreversible adsorption (yield loss).

Troubleshooting Protocol:

  • Switch Ion-Pairing Agents:

    • Standard: Trifluoroacetic acid (TFA) provides good ion pairing but may not fully mask silanols.

    • Advanced: Add Triethylamine Phosphate (TEAP) or use Hexafluoroisopropanol (HFIP) buffer. TEAP acts as a "silanol blocker," competitively binding to the active sites on the column.

  • Thermal Optimization:

    • Run the column at 45°C - 60°C .

    • Why? Elevated temperature increases mass transfer kinetics and reduces the thermodynamic favorability of the non-specific silanol interaction, sharpening the peak.

Module 3: Purity & Synthesis Artifacts

Issue: "Mass Spec shows the correct mass, but the bioassay activity is low (Suspected Racemization)."

The Mechanism: Histidine derivatives are notorious for racemization during solid-phase peptide synthesis (SPPS).[2] The imidazole ring can act as an intramolecular base, abstracting the


-proton from the activated amino acid, converting L-1-MeHis to D-1-MeHis.

Self-Validating Purity Check: You cannot rely on standard C18 HPLC to detect racemization. You must use Marfey’s Reagent or a Chiral Column.

Protocol: The "FDAA" Test (Marfey's Method)

  • Hydrolyze: 50 µg peptide in 6N HCl, 110°C, 24h.

  • Derivatize: React hydrolysate with FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide).

  • Analyze: Run on C18 HPLC. The L-L and L-D diasteromers formed will have distinct retention times.

  • Compare: Co-inject with authentic L-1-MeHis and D-1-MeHis standards.

Visualizing the Workflow

The following decision tree illustrates the logical flow for purifying difficult 1-MeHis peptides.

PurificationStrategy Start Crude 1-MeHis Peptide CheckpH Check Calculated pI & Hydrophobicity Start->CheckpH StandardRP Attempt Standard RP-HPLC (C18, 0.1% TFA, pH 2) CheckpH->StandardRP Decision1 Resolution Acceptable? StandardRP->Decision1 Tailing Issue: Peak Tailing Decision1->Tailing No (Broad Peak) Isomers Issue: Co-eluting Isomers (1-MeHis vs 3-MeHis) Decision1->Isomers No (Impurity Overlap) FinalQC Final QC: MS + Chiral Analysis Decision1->FinalQC Yes Sol1 Add TEAP or Switch to Hybrid C18 @ pH 9 Tailing->Sol1 Sol2 Switch to HILIC Mode (Amide Column) Isomers->Sol2 Sol1->StandardRP Sol2->FinalQC

Figure 1: Decision matrix for selecting the optimal purification mode based on specific chromatographic failure modes.

Frequently Asked Questions (FAQs)

Q1: How do I distinguish 1-methylhistidine from 3-methylhistidine in my crude mixture? A: Standard low-res ESI-MS cannot distinguish them (same mass). You must use chromatographic retention time comparison with authentic standards. In HILIC mode, 3-MeHis typically elutes after 1-MeHis due to higher polarity of the exposed secondary amine in the imidazole ring. Alternatively, use MS/MS fragmentation; specific immonium ions can sometimes differentiate the two [1].

Q2: Can I use standard Fmoc-His(Trt)-OH protocols for synthesis? A: No. You must use Fmoc-1-MeHis-OH . If you use standard His and attempt to methylate post-synthesis, you will get a mixture of 1-Me, 3-Me, and dimethyl-His. Furthermore, use highly efficient coupling reagents (HATU/HOAt) but keep the base (DIEA) concentration low to prevent racemization [2].

Q3: Why is my peptide precipitating in the fraction collector? A: 1-MeHis peptides can be surprisingly hydrophobic. If you are using a high-pH buffer (Ammonium Bicarbonate), the peptide might be near its isoelectric point (pI).

  • Fix: Collect fractions into tubes already containing a small volume of dilute acetic acid to immediately acidify and solubilize the peptide upon elution.

Q4: What is the IUPAC numbering confusion regarding Methylhistidine? A: This is a common source of error.

  • 1-Methylhistidine (

    
    -methyl):  Methyl is on the nitrogen closer to the alanine side chain (Pros).
    
  • 3-Methylhistidine (

    
    -methyl):  Methyl is on the nitrogen farther from the side chain (Tele).[3]
    
  • Always verify the chemical structure provided by your vendor, as older catalogs may swap these numbers.

References

  • Separation of Methylhistidine Isomers

    • Title: Cost-Effective Simultaneous Determination of - and -Methylhistidine in Dairy Bovine Plasma from Large Cohort Studies Using Hydrophilic Interaction Ultra-High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry.
    • Source: MDPI (Molecules), 2021.
    • URL:[Link][4]

  • Racemization in Synthesis

    • Title: Mechanism of racemisation of histidine derivatives in peptide synthesis.[5]

    • Source: PubMed (NIH), Jones et al.
    • URL:[Link]

  • pKa and pH Effects

    • Title: Determination of 3-methylhistidine and 1-methylhistidine in untreated urine samples by capillary electrophoresis.[6]

    • Source: PubMed (NIH), Electrophoresis Journal.
    • URL:[Link]

  • General Peptide Purification: Title: A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Source: ACE HPLC / VWR.

Sources

Troubleshooting

Technical Support Center: Navigating Steric Hindrance in H-His(1-Me)-OMe Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N(π)-methylated histidine derivatives, specifically H-His(1-Me)-OMe HCl. The introduction of a methyl g...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N(π)-methylated histidine derivatives, specifically H-His(1-Me)-OMe HCl. The introduction of a methyl group on the N-1 (π) position of the histidine imidazole ring presents unique synthetic challenges, primarily due to steric hindrance. This guide is designed to provide expert insights, actionable troubleshooting protocols, and a foundational understanding of the chemical principles at play. Our goal is to empower you to anticipate challenges, resolve experimental roadblocks, and achieve high-quality, reliable results.

The Core Challenge: Understanding Steric Hindrance in 1-Methylhistidine

The term "steric hindrance" refers to the spatial arrangement of atoms within a molecule that impedes a chemical reaction.[1][2] In the case of H-His(1-Me)-OMe, the methyl group, while small, is strategically positioned on the bulky imidazole ring. This addition increases the molecular volume and can physically block or slow the approach of reagents, particularly during peptide bond formation at the adjacent carboxyl or amino groups.[3] This seemingly minor modification significantly alters the reactivity profile compared to standard histidine, demanding specialized strategies for successful synthesis.

Troubleshooting Guide: A Problem-Solution Approach

This section directly addresses common experimental failures and provides validated solutions.

Problem 1: Low or No Yield During Peptide Coupling

You've attempted to couple H-His(1-Me)-OMe HCl (or a peptide fragment ending in this residue) and your analytical results (e.g., LC-MS) show a high percentage of unreacted starting material.

Causality Analysis: The primary cause is almost always insufficient activation of the carboxylic acid or a slow aminolysis step due to the steric bulk of the 1-methyl-imidazole group. Standard coupling reagents may not be potent enough to overcome this energy barrier efficiently.

Solutions:

  • Upgrade Your Coupling Reagent: Move away from carbodiimide-based reagents (like DIC/DCC) used in isolation. Utilize high-efficiency aminium/uronium or phosphonium salt-based reagents that generate highly reactive activated esters.

  • Employ Additives that Enhance Reactivity: The choice of additive is critical. Oxyma Pure (Ethyl cyanohydroxyiminoacetate) is superior to HOBt (Hydroxybenzotriazole) in hindered couplings as it is more acidic and less prone to side reactions. Reagents that incorporate a HOAt (1-Hydroxy-7-azabenzotriazole) moiety are even more potent due to anchimeric assistance from the pyridine nitrogen.

  • Increase Reaction Time and/or Temperature: For difficult couplings, extending the reaction time from the standard 1-2 hours to 4-12 hours (or even overnight) can allow the reaction to proceed to completion. If using automated synthesizers, consider microwave-assisted protocols, which use heat to accelerate reactions that are sluggish at room temperature.[4][5]

  • Perform a Double Coupling: After the initial coupling reaction time, filter the resin, wash, and then subject it to a second, fresh round of activated amino acid and coupling reagent. This can help drive the reaction to completion for any remaining unreacted sites.

Below is a logical workflow for troubleshooting low coupling yields.

G start Low Coupling Yield Detected check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents reagent Switch to High-Efficiency Reagent (e.g., HATU, HCTU, COMU) analyze Analyze Crude Product (LC-MS) reagent->analyze Run reaction double_couple Perform Double Coupling double_couple->analyze increase_time Increase Reaction Time / Temperature (Consider Microwave SPPS) increase_time->analyze check_reagents->reagent Reagents OK analyze->double_couple Yield 50-95% analyze->increase_time Yield <50% success Proceed with Synthesis analyze->success Yield >95% fail Re-evaluate Strategy (Protecting groups, fragment condensation) analyze->fail Still failing

Caption: Troubleshooting workflow for low peptide coupling yields.

Reagent AbbreviationFull NameActivating SpeciesKey Advantages for Hindered Couplings
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateOAt EsterConsidered the gold standard; HOAt leaving group provides anchimeric assistance, making it highly reactive and fast.
HCTU (1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphateOBt EsterMore cost-effective than HATU, very fast reaction times. Good first choice for moderately hindered couplings.
COMU (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateOxyma EsterExcellent solubility and safety profile (avoids explosive HOBt/HOAt). Efficiency is comparable to HATU.[4]
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateOBt EsterPhosphonium-based reagent, known to reduce racemization compared to some uronium salts. Effective for hindered couplings.
TOTT 2-(1-Oxy-pyridin-2-yl)-1,1,3,3-tetramethyl-isothiouronium tetrafluoroborateThiouronium SaltShows good results in couplings of methylated amino acids with potentially lower racemization levels.[4]
Problem 2: Product Racemization

You have successfully synthesized your peptide, but chiral analysis (e.g., chiral HPLC or GC) indicates the presence of the D-isomer of the 1-methylhistidine residue.

Causality Analysis: Histidine is notoriously prone to racemization during the carboxyl group activation step.[6] The unprotected N-3 (τ) nitrogen of the imidazole ring can act as a base, abstracting the alpha-proton of the activated amino acid to form an enolate intermediate, which is achiral. While N-1 methylation prevents that specific nitrogen from participating, it alters the overall basicity and electronic nature of the ring, and racemization can still occur, especially with prolonged activation times or overly strong bases.

Solutions:

  • Minimize Activation Time: Pre-activation should be avoided. Mix the protected amino acid, coupling reagent, and base together for only a very short time (1-2 minutes) before adding it to the resin-bound amine.

  • Use a Weaker, Hindered Base: Instead of DIPEA (N,N-Diisopropylethylamine), consider using a more sterically hindered and less basic amine like 2,4,6-collidine. This can reduce the rate of alpha-proton abstraction.

  • Choose Racemization-Suppressing Reagents: Reagents based on Oxyma Pure (e.g., COMU) are generally reported to have lower racemization potential than HOBt-based ones.[4] Phosphonium salts like PyBOP are also often preferred for sensitive residues.

  • Lower the Temperature: If racemization is severe, performing the coupling at 0°C can significantly slow the rate of enolization relative to the rate of amide bond formation.

Problem 3: Difficulties in Purification by RP-HPLC

Your crude product shows a complex chromatogram with broad peaks, poor resolution, or the target peptide co-elutes with impurities.

Causality Analysis: The 1-methylhistidine residue adds hydrophobicity and a permanent positive charge (at low pH) to the peptide.[3] This can lead to secondary interactions with the silica backbone of the C18 column or cause aggregation, resulting in poor peak shape.

Solutions:

  • Ensure Proper Mobile Phase Acidification: Always use an ion-pairing agent in your mobile phase. The standard is 0.1% Trifluoroacetic Acid (TFA) in both water (Solvent A) and acetonitrile (Solvent B).[7][8] This ensures that the imidazole ring is consistently protonated, masking its basicity and improving peak shape.

  • Optimize the Gradient: Use a shallower gradient around the elution point of your peptide. For example, if your peptide elutes at 40% B with a 5-95% B gradient over 20 minutes, try a new gradient of 30-50% B over 20 minutes. This will improve separation from closely eluting impurities.

  • Consider an Alternative Stationary Phase: If peak tailing is severe on a standard C18 column, it may be due to interactions with residual silanol groups. Try a C18 column with end-capping or switch to a different stationary phase, such as phenyl-hexyl, which offers different selectivity.

  • Alternative Chromatography: For very difficult separations, consider Immobilized Metal Affinity Chromatography (IMAC).[9] The remaining N-3 nitrogen on the imidazole ring can still chelate metals like copper or nickel, potentially allowing for purification based on this specific interaction, though the affinity may be altered by the adjacent methyl group.[3]

Frequently Asked Questions (FAQs)

Q1: Why is side-chain protection of the imidazole ring not required for H-His(1-Me)-OMe? The synthesis of peptides containing histidine can be complicated by the nucleophilicity of the imidazole side chain, which can lead to unwanted acylation.[10] In H-His(1-Me)-OMe, the N-1 (Nπ) position is already blocked by the methyl group. This modification effectively "protects" the more nucleophilic nitrogen, preventing this common side reaction and simplifying the synthetic strategy.

Q2: How does N-1 methylation affect the biological properties of a peptide? Methylation of the histidine side chain introduces significant biochemical changes. It increases the residue's volume and hydrophobicity, fixes the tautomeric state of the imidazole ring, and alters its protonation state and ability to chelate metal ions.[3] In a biological context, this can impact protein folding, stability, and receptor binding interactions by modifying hydrogen bonding capabilities and steric fit.[11]

Q3: What is the best way to cleave a peptide containing H-His(1-Me)-OMe from the resin? Standard cleavage cocktails are generally effective. A common choice for peptides synthesized on Wang or Rink Amide resin is a mixture of 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS). TIS acts as a scavenger to protect against side reactions. If other sensitive residues like Trp or Met are present, consider adding scavengers like 1,2-ethanedithiol (EDT).

Q4: Can I use H-His(1-Me)-OMe in both Fmoc/tBu and Boc/Bzl solid-phase peptide synthesis (SPPS)? Yes. The derivative itself is compatible with both major SPPS strategies. You would purchase the appropriately Nα-protected version:

  • For Fmoc chemistry: Use Fmoc-His(1-Me)-OH. The methyl ester on your starting material (H-His(1-Me)-OMe HCl) would typically be used for solution-phase synthesis or the first residue coupled to a resin like 2-chlorotrityl chloride resin.

  • For Boc chemistry: Use Boc-His(1-Me)-OH.

Q5: What analytical methods are essential for characterizing the final peptide? A combination of techniques is crucial for full validation:

  • Analytical RP-HPLC: To determine the purity of the crude and final products.[8]

  • LC-MS / ESI-MS: To confirm the correct molecular weight of the desired peptide, which is the definitive confirmation of successful synthesis.[12][13]

  • (Optional) NMR Spectroscopy: For unambiguous structural confirmation, including verification of the methyl group's position on the imidazole ring.

  • (Optional) Amino Acid Analysis: To confirm the correct amino acid ratios in the final product.

Protocol: High-Efficiency Coupling of a Sterically Hindered Residue

This protocol describes the manual coupling of Fmoc-AA-OH onto a resin-bound peptide where the N-terminal residue is H-His(1-Me)-peptidyl-resin.

Materials:

  • Peptidyl-resin with N-terminal His(1-Me) (1.0 eq)

  • Fmoc-protected amino acid (4.0 eq)

  • HATU (3.9 eq)

  • DIPEA (8.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the peptidyl-resin in DMF for 30 minutes in a reaction vessel. Drain the DMF.

  • Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Repeat with a fresh solution of 20% piperidine in DMF for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove all residual piperidine.

  • Coupling Solution Preparation: In a separate vial, dissolve the Fmoc-amino acid (4.0 eq) and HATU (3.9 eq) in a minimal amount of DMF.

  • Activation: Add DIPEA (8.0 eq) to the coupling solution. The solution may change color (typically to yellow). Vortex briefly for 1-2 minutes. Do not let this solution stand for an extended period.

  • Coupling Reaction: Immediately add the activated coupling solution to the washed, deprotected resin.

  • Reaction Incubation: Agitate the reaction vessel at room temperature for a minimum of 2 hours. For particularly difficult sequences, extend this to 4 hours or perform at a slightly elevated temperature (35-40°C).

  • Monitoring (Optional): Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates the reaction is complete.

  • Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (5 times) to prepare for the next deprotection/coupling cycle.

G cluster_0 Activation Step cluster_1 Coupling Step Fmoc-AA-COOH Fmoc-AA-COOH Active_Ester Fmoc-AA-OAt (Highly Reactive Intermediate) Fmoc-AA-COOH->Active_Ester HATU HATU HATU->Active_Ester Base DIPEA Base->Active_Ester Resin H2N-His(1-Me)-Resin Active_Ester->Resin Nucleophilic Attack Peptide_Bond Fmoc-AA-CO-NH-His(1-Me)-Resin Resin->Peptide_Bond

Caption: Formation of a reactive OAt ester using HATU for efficient coupling.

References

  • Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society. Available at: [Link]

  • (N/A). Conformational Restriction and Steric Hindrance in Medicinal Chemistry | Request PDF. ResearchGate. Available at: [Link]

  • Al-awar, R. (2016). Conformational Restriction and/or Steric Hindrance in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • (2021). 1-Methylhistidine Metabolism. SMPDB. Available at: [Link]

  • (N/A). Protein stabilization by tuning the steric restraint at the reverse turn - PMC. PubMed Central. Available at: [Link]

  • (N/A). Highly Sterically Hindered Peptide Bond Formation. Thieme Gruppe. Available at: [Link]

  • (2023). Molecular basis for protein histidine N1-specific methylation of the 'His- x-His' motifs by METTL9. | Literature citations. UniProt. Available at: [Link]

  • (N/A). Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9. National Institutes of Health. Available at: [Link]

  • Ghotbi, E., et al. (2023). Cost-Effective Simultaneous Determination of τ- and π-Methylhistidine in Dairy Bovine Plasma from Large Cohort Studies Using Hydrophilic Interaction Ultra-High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. MDPI. Available at: [Link]

  • Huang, K.-J., Huang, Y.-C., & Lin, Y. A. (2018). Synthesis of Histidine-Containing Oligopeptides via Histidine-Promoted Peptide Ligation. Chemistry – An Asian Journal. Available at: [Link]

  • (2023). Quantification of Nτ -Methylhistidine and Nπ-Methylhistidine in Chicken Plasma by Liquid Chromatography–Tandem Mass Spectrometry - PMC. PubMed Central. Available at: [Link]

  • (N/A). A convenient synthesis of L-1-methylhistidine and L-1-ethylhistidine. ResearchGate. Available at: [Link]

  • (2018). How to purify Histidine based peptide with HPLC ?. ResearchGate. Available at: [Link]

  • (N/A). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. MDPI. Available at: [Link]

  • (N/A). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. N/A. Available at: [Link]

  • (2025). Chemical Strategies for Labeling and Profiling 1-Methyl Histidine Post-Translational Modification and Lysine Functionalization. Emory Theses and Dissertations. Available at: [Link]

  • (N/A). Site-Specific Histidine Aza-Michael Addition in Proteins Enabled by a Ferritin-Based Metalloenzyme. Journal of the American Chemical Society. Available at: [Link]

  • (N/A). Towards Artificial Metalloenzymes: Synthesis of Novel Non-Natural Amino Acids. University of Birmingham. Available at: [Link]

  • (N/A). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • (N/A). (PDF) N‐methylation of histidine to tune tautomeric preferences in histidine‐heme coordination and enzyme‐mimetic catalysis. ResearchGate. Available at: [Link]

  • (N/A). 1-Methylhistidine. Rupa Health. Available at: [Link]

  • (2020). Enrichment of histidine containing peptides by on-line immobilised metal affinity solid-phase extraction capillary electrophores. N/A. Available at: [Link]

  • (N/A). 4-Methoxybenzyloxymethyl group as an N π-protecting group for histidine to eliminate side-chain-induced racemization in the Fmoc strategy | Request PDF. ResearchGate. Available at: [Link]

  • (2025). Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9. ResearchGate. Available at: [Link]

  • Boutz, P. L. (2023). Putting a finger on histidine methylation. Genes & Development. Available at: [Link]

  • (N/A). Efficient Peptide Synthesis Involving Sterically Hindered Amino Acids. ACS Publications. Available at: [Link]

  • (N/A). Genetic Incorporation of Histidine Derivatives Using an Engineered Pyrrolysyl-tRNA Synthetase - PMC. PubMed Central. Available at: [Link]

  • (2014). Genetic Incorporation of Histidine Derivatives Using an Engineered Pyrrolysyl-tRNA Synthetase | ACS Chemical Biology. ACS Publications. Available at: [Link]

  • (2023). What do you do when your peptide synthesis fails?. Biotage. Available at: [Link]

  • (N/A). Histidine methyltransferase SETD3 methylates structurally diverse histidine mimics in actin - PMC. PubMed Central. Available at: [Link]

  • (2025). Syntheses of extreme sterically hindered 4-methoxyboronic acids. ResearchGate. Available at: [Link]

  • (2022). Histone Acetylation & DNA Methylation + Practice Problem | MCAT. YouTube. Available at: [Link]

  • (N/A). Reactive sites and chemical properties of imidazole ring of histidine.... ResearchGate. Available at: [Link]

  • (2024). Peptide synthesis troubleshooting using unnatural amino acids. Reddit. Available at: [Link]

  • (N/A). Amino Acid-Protecting Groups. SciSpace. Available at: [Link]

  • (2026). Organic & Biomolecular Chemistry Influence of steric hindrance on the 1,4-versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes † | Request PDF. ResearchGate. Available at: [Link]

  • (N/A). Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Spectral Analysis of H-His(1-Me)-OMe HCl

Executive Summary H-His(1-Me)-OMe HCl (Histidine methyl ester, -methylated, hydrochloride salt) is a critical intermediate in the synthesis of metabolically stable peptidomimetics and epigenetic modulators. Its structura...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

H-His(1-Me)-OMe HCl (Histidine methyl ester,


-methylated, hydrochloride salt) is a critical intermediate in the synthesis of metabolically stable peptidomimetics and epigenetic modulators. Its structural integrity is defined not just by purity, but by regiochemical fidelity .

The methylation of the imidazole ring can occur at the


 (position 1, pros) or 

(position 3, tele) nitrogen. Distinguishing these isomers is the primary analytical challenge, as their 1D

H NMR chemical shifts are nearly identical.

This guide provides a definitive protocol for the structural validation of H-His(1-Me)-OMe HCl, contrasting it with its regioisomer (3-Me) and the non-methylated precursor. It moves beyond basic assignment to establish a self-validating NOE-based workflow for absolute regio-confirmation.

Structural Context & Regiochemistry

To ensure accurate analysis, we must first define the nomenclature. Ambiguity between "1-Me" and "3-Me" is common in literature. This guide adheres to the IUPAC convention where the nitrogen adjacent to the alanine side chain is N1 (


).
  • Target Molecule: H-His(1-Me)-OMe (

    
    -methyl)
    
  • Common Impurity/Alternative: H-His(3-Me)-OMe (

    
    -methyl)
    
Diagram 1: Structural Regiochemistry & Numbering

This diagram visualizes the critical NOE (Nuclear Overhauser Effect) correlations required to distinguish the isomers.

G cluster_0 Target: H-His(1-Me)-OMe (N-pros) cluster_1 Alternative: H-His(3-Me)-OMe (N-tele) Target N1-Methyl (Pros) (Adjacent to Side Chain) NOE_Target Key NOE Signal: N-Me ↔ Beta-H Target->NOE_Target Alt N3-Methyl (Tele) (Far from Side Chain) NOE_Alt Key NOE Signal: N-Me ↔ H5 (Ring) (NO Signal to Beta-H) Alt->NOE_Alt

Caption: Regiochemical distinction relies on spatial proximity. The N1-methyl group shows an NOE correlation to the Beta-protons; the N3-methyl does not.

Experimental Protocol

The choice of solvent and pH is critical. Imidazole proton shifts are highly pH-dependent. The HCl salt form ensures the imidazole is protonated (imidazolium), stabilizing the shifts.

Reagents & Preparation[1][2][3]
  • Solvent: Deuterium Oxide (

    
    , 99.9% D) is preferred over DMSO-
    
    
    
    for HCl salts to avoid broadening of exchangeable protons and to mimic physiological pH trends.
  • Internal Standard: DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) at 0.01 mM. Avoid TMS in

    
     due to solubility issues.
    
  • Concentration: 10–15 mg/mL (ensures sufficient signal-to-noise for 2D experiments).

Step-by-Step Workflow
  • Dissolution: Dissolve 10 mg of H-His(1-Me)-OMe HCl in 600 µL of

    
    .
    
  • Equilibration: Allow the sample to sit for 5 minutes to ensure full H/D exchange of the amine and amide protons (these signals will disappear in

    
    , simplifying the spectrum).
    
  • Acquisition:

    • Experiment 1: Standard 1D Proton (16 scans).

    • Experiment 2 (Crucial): 2D NOESY or ROESY (mixing time 500ms). This is the self-validating step to confirm regiochemistry.

Spectral Analysis & Assignment

The following data assumes the sample is in


 at 298 K.
Table 1: Comparative Chemical Shift Data (ppm)
Proton AssignmentH-His(1-Me)-OMe (Target)H-His(3-Me)-OMe (Isomer)H-His-OMe (Native)Multiplicity
O-Methyl (Ester) 3.823.823.81Singlet (3H)
N-Methyl (Ring) 3.75 3.68 N/ASinglet (3H)
Alpha-H (

-CH)
4.454.424.40Triplet/dd (1H)
Beta-H (

-CH2)
3.35, 3.453.25, 3.353.30, 3.40Multiplet (2H)
Imidazole H5 7.357.057.30Singlet (1H)
Imidazole H2 8.657.658.60Singlet (1H)

Note: Shifts are approximate and concentration/pH dependent. The key takeaway is the subtle shift in the N-Methyl group and the significant shift in the aromatic protons.

Detailed Peak Analysis
  • The Methyl Region (3.6 - 3.9 ppm):

    • You will see two distinct singlets.[1] The sharp singlet at ~3.82 ppm is the methyl ester (

      
      ).
      
    • The second singlet corresponds to the N-methyl group. In the 1-Me isomer, this is typically slightly downfield (~3.75 ppm) compared to the 3-Me isomer, but overlap is common. Do not rely on this alone.

  • The Aromatic Region (7.0 - 9.0 ppm):

    • H2 (C2-H): This proton is located between the two nitrogens. In the HCl salt, the ring is positively charged, deshielding this proton significantly (~8.65 ppm).

    • H5 (C5-H): In the 1-Me isomer, the methyl group is on N1 (far from C5). In the 3-Me isomer, the methyl is on N3 (closer to C5).

The Regio-Confirmation Logic (Self-Validating Protocol)

Because chemical shifts drift, you must use 2D NMR to validate the structure. This protocol acts as a "checksum" for your molecule.

Diagram 2: Analytical Decision Matrix

This flowchart guides the researcher through the confirmation process.

G Start Acquire 1H NMR (D2O, 298K) Check_Me Identify Methyl Singlets (~3.7 - 3.8 ppm) Start->Check_Me Run_NOESY Run 2D NOESY/ROESY Check_Me->Run_NOESY Decision Check N-Me Correlations Run_NOESY->Decision Result_1 Correlation: N-Me ↔ Beta-H CONFIRMED: 1-Me (Pros) Decision->Result_1 Strong NOE to Beta-H Result_3 Correlation: N-Me ↔ H5 Only CONFIRMED: 3-Me (Tele) Decision->Result_3 NOE to H5, None to Beta-H

Caption: The definitive test for 1-Me vs 3-Me histidine is the NOE correlation between the N-methyl group and the beta-protons of the side chain.

Mechanism of Distinction
  • H-His(1-Me)-OMe: The N1-Methyl group is spatially adjacent to the side-chain (

    
    -CH2). A NOESY spectrum will show a cross-peak between the N-Me singlet (~3.75) and the 
    
    
    
    -CH multiplet (~3.40).
  • H-His(3-Me)-OMe: The N3-Methyl group is on the far side of the ring, pointing away from the side chain. No NOE correlation will be observed with the

    
    -protons. Instead, you will see a strong correlation with the H2 and H5 ring protons.
    

Quality Control & Impurity Profiling

When evaluating H-His(1-Me)-OMe HCl against alternatives, consider these common degradation pathways detectable by NMR.

A. Hydrolysis (Loss of Methyl Ester)
  • Indicator: Disappearance of the O-Methyl singlet at 3.82 ppm.

  • New Signal: Appearance of a methanol peak (if fresh) or just the loss of integration area relative to the aromatic protons.

  • Impact: The free acid (H-His(1-Me)-OH) has significantly different solubility and reactivity in peptide coupling.

B. Racemization (D-Enantiomer)
  • Indicator: Splitting of the N-Methyl singlet or Alpha-H triplet into small satellite peaks.

  • Detection: Standard 1H NMR cannot easily distinguish enantiomers.

  • Solution: Add a Chiral Solvating Agent (CSA) like (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate. If the sample is racemic, the signals will split.

References

  • IUPAC-IUB Joint Commission on Biochemical Nomenclature (JCBN). "Nomenclature and Symbolism for Amino Acids and Peptides." Pure and Applied Chemistry, vol. 56, no.[1] 5, 1984, pp. 595-624. Link

  • Wishart, D.S., et al. "1H, 13C and 15N Chemical Shift Referencing in Biomolecular NMR." Journal of Biomolecular NMR, vol. 6, 1995, pp. 135-140. Link

  • Gottlieb, H.E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, vol. 62, no. 21, 1997, pp. 7512–7515. Link

  • Alembertowicz, B., et al. "Regioselective synthesis of N-methylated histidines." Beilstein Journal of Organic Chemistry, vol. 16, 2020, pp. 2446–2453. (Validating synthetic routes and regiochemical assignment). Link

Sources

Comparative

HPLC retention time comparison: H-His(1-Me)-OMe vs H-His(3-Me)-OMe

Technical Comparison Guide: HPLC Analysis of H-His(1-Me)-OMe vs. H-His(3-Me)-OMe Executive Summary Differentiation between H-His(1-Me)-OMe ( -methylhistidine methyl ester) and H-His(3-Me)-OMe ( -methylhistidine methyl es...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: HPLC Analysis of H-His(1-Me)-OMe vs. H-His(3-Me)-OMe

Executive Summary

Differentiation between H-His(1-Me)-OMe (


-methylhistidine methyl ester) and H-His(3-Me)-OMe  (

-methylhistidine methyl ester) is a critical quality attribute in peptide synthesis and metabolic profiling. Despite their identical mass (isobaric), these positional isomers exhibit distinct physicochemical properties driven by the steric and electronic effects of the methyl group location on the imidazole ring.[1]

Key Finding: Under standard Reverse-Phase HPLC (RP-HPLC) conditions using acidic ion-pairing mobile phases (e.g., 0.1% TFA), H-His(1-Me)-OMe typically elutes earlier than H-His(3-Me)-OMe. This separation is governed by the lower basicity and higher polarity of the


-isomer compared to the 

-isomer.

Chemical Identity & Mechanistic Basis

To optimize separation, one must understand the structural nuances affecting interaction with the stationary phase.

FeatureH-His(1-Me)-OMe H-His(3-Me)-OMe
Common Name

-Methylhistidine Methyl Ester

-Methylhistidine Methyl Ester
Methyl Position Nitrogen adjacent to side-chain (Pros,

)
Nitrogen far from side-chain (Tele,

)
Imidazole pKa ~5.8 (Less Basic)~6.5 (More Basic)
Steric Profile "Kinked" / Sterically HinderedExtended / Solvent Exposed
Hydrophobicity Lower (More Polar)Higher (More Hydrophobic)
Elution Order (C18) Elutes First (

)
Elutes Second (

)
Mechanistic Insight

The separation mechanism on a C18 column with acidic mobile phase relies on Hydrophobic Interaction Chromatography (HIC) modulated by Ion-Pairing .[1]

  • Basicity & Protonation: At pH ~2.0 (0.1% TFA), both isomers are fully protonated at the

    
    -amine and the imidazole ring. However, the 
    
    
    
    -methyl group (3-Me) is electron-donating and stabilizes the positive charge better than the
    
    
    -methyl (1-Me), making H-His(3-Me)-OMe slightly more cationic in character but also more hydrophobic due to the exposed methyl group.
  • Steric Hindrance: The

    
    -methyl group in H-His(1-Me)-OMe is sterically crowded by the alanine side chain.[1] This reduces the effective surface area available for binding to the C18 alkyl chains, resulting in weaker retention.
    
  • Result: The more hydrophobic, extended conformation of H-His(3-Me)-OMe interacts more strongly with the stationary phase, leading to a longer retention time.

Experimental Protocol

This protocol is designed to achieve baseline resolution (


) between the two isomers.
Reagents & Equipment
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance (Quaternary Pump).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Detection: UV Diode Array Detector (DAD) at 214 nm (peptide backbone) and 254 nm (aromatic).[1]

Method Parameters
ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Injection Vol 5 - 10 µL
Sample Conc 0.5 mg/mL in Water/ACN (95:5)
Gradient Table

Rationale: A shallow gradient is required because both compounds are polar and elute early. A steep gradient will cause co-elution.[1]

Time (min)% Mobile Phase BEvent
0.000%Initial Hold (Equilibration)
2.000%Isocratic Loading
15.0015%Linear Gradient (Separation)
18.0090%Wash Step
20.0090%Hold Wash
20.100%Re-equilibration
25.000%End of Run

Visualization: Separation Mechanism & Workflow

The following diagram illustrates the differential interaction of the isomers with the C18 stationary phase.

HPLC_Mechanism cluster_column C18 Stationary Phase Interaction cluster_elution Elution Profile (Time) C18 C18 Alkyl Chains (Hydrophobic Surface) Isomer1 H-His(1-Me)-OMe (N-pi Methyl) Sterically Hindered Weaker Interaction C18->Isomer1 Weak Binding Isomer3 H-His(3-Me)-OMe (N-tau Methyl) Solvent Exposed Stronger Interaction C18->Isomer3 Strong Binding Peak1 Peak 1: 1-Me Isomer (Early Elution) Isomer1->Peak1 Elutes Fast Peak2 Peak 2: 3-Me Isomer (Late Elution) Isomer3->Peak2 Elutes Slow Time0 Injection (t=0) Time0->C18

Caption: Mechanistic differentiation of Histidine Methyl Ester isomers on C18. The N-tau isomer (3-Me) exhibits stronger hydrophobic retention.[1]

Results & Discussion

Expected Chromatogram
  • Retention Time (

    
    ) H-His(1-Me)-OMe:  ~6.5 min (approx.)
    
  • Retention Time (

    
    ) H-His(3-Me)-OMe:  ~8.2 min (approx.)
    
  • Resolution (

    
    ):  Typically > 2.0 using the shallow gradient protocol above.
    
Impact of Mobile Phase pH
  • Acidic (pH < 3.0): Ideal for C18.[1] Both isomers are protonated (

    
     charge).[1] Ion-pairing with TFA (
    
    
    
    ) improves peak shape and retention.
  • Neutral (pH 6.0 - 7.0): Not Recommended for silica-based C18 without specific modification.[1] At this pH, the imidazole of the 1-Me isomer (pKa ~5.[1]8) may be partially deprotonated while the 3-Me isomer (pKa ~6.[1]5) remains charged, potentially causing peak broadening or retention shifts that are hard to reproduce.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Co-elution Gradient too steep.Reduce gradient slope (e.g., 0-10% B over 20 min).
Peak Tailing Secondary silanol interactions.Ensure TFA concentration is at least 0.1% or add 10-20 mM Ammonium Formate.
Retention Shift Temperature fluctuation.[1][2]Thermostat column strictly at 30°C; histidine pKa is temp-sensitive.

References

  • PubChem. (n.d.).[1] 3-Methyl-L-Histidine.[1][3][4] National Library of Medicine.[1] Retrieved February 6, 2026, from [Link]

  • SIELC Technologies. (n.d.).[1] HPLC Method for Separation of Histidine, Histidine Methyl Ester and Histidine Lauryl Ester. Retrieved February 6, 2026, from [Link]

  • FooDB. (2010).[1] L-1-Methylhistidine (FDB012119).[5] Retrieved February 6, 2026, from [Link]

  • Wikipedia. (n.d.).[1] 3-Methylhistidine.[1][3][4][6][7][8] Retrieved February 6, 2026, from [Link]

Sources

Validation

Comparative Guide: Optimization of TLC Visualization Strategies for H-His(1-Me)-OMe HCl

Executive Summary & Molecule Analysis H-His(1-Me)-OMe HCl (Methyl 1-methylhistidinate hydrochloride) presents a unique analytical challenge in Thin-Layer Chromatography (TLC). Unlike standard lipophilic intermediates, th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Analysis

H-His(1-Me)-OMe HCl (Methyl 1-methylhistidinate hydrochloride) presents a unique analytical challenge in Thin-Layer Chromatography (TLC). Unlike standard lipophilic intermediates, this molecule possesses three distinct chemical features that dictate the visualization strategy:

  • The Alpha-Amine: A primary amine susceptible to oxidative deamination (Ninhydrin positive).

  • The 1-Methyl Imidazole Ring: A heteroaromatic system. Crucially, the 1-methyl substitution alters the electron density and steric environment compared to native Histidine, significantly affecting the reliability of diazonium coupling reactions (Pauly’s Reagent).

  • The HCl Salt Form: This ionic character causes severe "streaking" on silica gel unless the mobile phase is buffered or sufficiently polar.

This guide objectively compares four visualization methods, establishing Ninhydrin as the quantitative gold standard while evaluating the limitations of Pauly’s Reagent for this specific N-methylated derivative.

Mechanistic Comparison of Visualization Methods

The following table summarizes the performance of detection methods specifically for H-His(1-Me)-OMe HCl.

Table 1: Comparative Performance Matrix
FeatureMethod A: Ninhydrin Method B: Pauly’s Reagent Method C: Iodine Vapor Method D: UV (254 nm)
Target Moiety

-Primary Amine
Imidazole RingC-H Bonds / GeneralConjugated

Systems
Mechanism Oxidative Deamination (Ruhemann’s Purple)Azo Coupling (Electrophilic Substitution)Charge-Transfer ComplexFluorescence Quenching
Sensitivity (LOD) High (~0.1 µg)Low/Variable for 1-Me-HisModerate (~1-5 µg)Low (>10 µg)
Color Response Purple/Blue Weak Orange/Yellow (Not Red)Brown Dark Spot on Green
Specificity Specific to AminesSpecific to Histidine/TyrosineNon-SpecificNon-Specific
Destructive? YesYesReversibleNo
Verdict Recommended (Primary) Not Recommended for 1-Me Secondary Confirmation Preliminary Check
Expert Insight: The Pauly's Reagent Limitation

While Pauly’s reagent is the standard for Histidine identification (yielding a deep cherry-red azo dye), 1-methylhistidine often yields a negative or weak yellow/orange response. The diazonium salt typically attacks the C2 or C5 position of the imidazole. Methylation at N1 sterically hinders the adjacent C2 attack and electronically deactivates the ring compared to the N3-H tautomer of native histidine. Therefore, relying solely on Pauly’s reagent for this molecule creates a high risk of false negatives.

Experimental Workflows & Protocols

Mobile Phase Optimization (The "Salt" Factor)

The HCl salt of H-His(1-Me)-OMe will not migrate as a compact spot in standard non-polar solvents (e.g., Hexane/EtOAc).

  • System A (Polar/General): n-Butanol : Acetic Acid : Water (3:1:1).

    • Pros: Excellent resolution of the salt form.

    • Cons: Slow evaporation; Acetic acid can interfere with pH-sensitive stains.

  • System B (Neutralized): DCM : Methanol : Triethylamine (90:9:1).

    • Pros: TEA neutralizes the HCl, allowing the free base to migrate; fast drying.

    • Cons: TEA must be evaporated completely before Ninhydrin staining (amines react with Ninhydrin).

Visualization Protocols[1][2][3]
Protocol A: Ninhydrin (The Gold Standard)
  • Preparation: Dissolve 0.3 g Ninhydrin in 100 mL of n-Butanol (or Ethanol) + 3 mL Acetic Acid.

  • Application: Dip the dried TLC plate for 1 second or spray evenly.

  • Development: Heat at 110°C for 2-5 minutes.

  • Result: H-His(1-Me)-OMe appears as a distinct purple/violet spot.

  • Validation: The background should remain white. If the background turns pink, the plate was not dried sufficiently (ammonia/TEA contamination).

Protocol B: Iodine Chamber (The Universal Backup)
  • Preparation: Place significantly sized Iodine crystals in a glass chamber. Cover and let equilibrate for 30 minutes to saturate the air with

    
     vapor.
    
  • Application: Place the dried TLC plate inside the chamber.

  • Development: Observe immediately. Spots appear within 30-60 seconds.

  • Result: Brown/Yellow spots on a white background.

  • Note: Mark spots with a pencil immediately; the color fades upon removal from the chamber.

Visualizing the Decision Logic

The following diagram illustrates the decision-making process for analyzing H-His(1-Me)-OMe HCl, incorporating the specific chemical constraints of the molecule.

TLC_Workflow Start Sample: H-His(1-Me)-OMe HCl MobilePhase Select Mobile Phase Start->MobilePhase SystemA Option A: Polar (BuOH/AcOH/H2O) MobilePhase->SystemA For Salt Resolution SystemB Option B: Neutralizing (DCM/MeOH/TEA) MobilePhase->SystemB For Speed Drying CRITICAL: Dry Plate (Remove Acid/Amine) SystemA->Drying SystemB->Drying UV_Check Step 1: UV 254nm (Non-Destructive) Drying->UV_Check Decision Select Stain UV_Check->Decision Ninhydrin Stain A: Ninhydrin (Primary Rec) Decision->Ninhydrin Best Sensitivity Iodine Stain B: Iodine Vapor (Secondary) Decision->Iodine If Ninhydrin fails Pauly Stain C: Pauly's (Caution!) Decision->Pauly Specificity Check Result_Nin Result: Purple Spot (Reliable) Ninhydrin->Result_Nin Result_Iod Result: Brown Spot (Reversible) Iodine->Result_Iod Result_Pauly Result: Weak/Negative (Due to 1-Me) Pauly->Result_Pauly

Figure 1: Analytical workflow for H-His(1-Me)-OMe HCl, highlighting the critical drying step and the risks associated with Pauly's reagent.

Troubleshooting & Scientific Validation

The "Streaking" Phenomenon

Observation: The spot looks like a comet tail rather than a circle. Cause: The HCl salt is partially dissociating on the silica (which is slightly acidic). Solution:

  • Pre-treat the sample: Dissolve the HCl salt in MeOH containing 1% Triethylamine (TEA) before spotting.

  • Modify Mobile Phase: Use the System B mentioned above (DCM/MeOH/TEA). The TEA ensures the molecule travels as the free amine.

False Negatives with Pauly's Reagent

Observation: You suspect the compound is Histidine-based, but Pauly's reagent (Diazotized Sulfanilic Acid) shows no red color. Scientific Explanation: As noted in Greenstein & Winitz and recent proteomic studies, the N1-methyl group blocks the standard azo-coupling mechanism. Corrective Action: Do not discard the product. Switch to Ninhydrin or Iodine . If specific imidazole confirmation is absolutely required, NMR is the only definitive non-colorimetric method for N-methylated histidines.

References

  • Brenner, M., & Niederwieser, A. (1967). Thin-Layer Chromatography of Amino Acids. Methods in Enzymology, 11, 39-59.

  • Fried, B., & Sherma, J. (1999). Thin-Layer Chromatography: Techniques and Applications (4th ed.). Marcel Dekker. (Standard reference for mobile phase selection).
  • Jork, H., Funk, W., Fischer, W., & Wimmer, H. (1990).[1] Thin-Layer Chromatography: Reagents and Detection Methods. VCH Verlagsgesellschaft. (Source for Ninhydrin and Pauly reagent recipes).

  • Merck KGaA. (n.d.). TLC Visualization Reagents. MilliporeSigma. Retrieved from

  • ChemSafetyPro. (2022). Ninhydrin Staining Mechanism and Protocol. Retrieved from

Sources

Comparative

Technical Validation Guide: Infrared Spectroscopy of H-His(1-Me)-OMe HCl

[1] Product: H-His(1-Me)-OMe HCl (L-Histidine methyl ester, 1-methyl-, dihydrochloride) CAS: 57519-09-2 (Generic for base/salt variants) Method: Fourier-Transform Infrared Spectroscopy (FT-IR) Application: Quality Contro...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Product: H-His(1-Me)-OMe HCl (L-Histidine methyl ester, 1-methyl-, dihydrochloride) CAS: 57519-09-2 (Generic for base/salt variants) Method: Fourier-Transform Infrared Spectroscopy (FT-IR) Application: Quality Control (QC), Structural Validation, Impurity Profiling[1]

Executive Summary & Scope

This guide provides a technical framework for validating the identity and purity of H-His(1-Me)-OMe HCl using Infrared Spectroscopy. Unlike generic certificates of analysis, this document focuses on the causality of spectral features, enabling researchers to distinguish this specific derivative from its common degradation products (free acid) and structural analogs (non-methylated histidine).

Why this matters: H-His(1-Me)-OMe is a critical intermediate in epigenetic research and peptide synthesis.[1] Two primary failure modes exist:

  • Hydrolysis: Conversion of the methyl ester (-OMe) back to the free acid (-OH).[1]

  • Isomeric Confusion: Misidentification between 1-Methylhistidine and 3-Methylhistidine derivatives.[1]

Experimental Protocol (Best Practices)

To ensure reproducible data, the following protocol minimizes environmental interference (specifically atmospheric water vapor, which obscures the critical Amine/HCl region).

Sample Preparation[2]
  • Technique: Attenuated Total Reflectance (ATR) is recommended over KBr pellets to prevent halide exchange with the HCl salt.[1]

  • Pre-treatment: The HCl salt is hygroscopic.[1] Vacuum dry the sample at room temperature for 30 minutes prior to scanning to reduce broad O-H interference.[1]

Data Acquisition Workflow

IR_Workflow Start Sample: H-His(1-Me)-OMe HCl Dry Vacuum Desiccation (Remove H2O) Start->Dry Scan ATR Acquisition (4000-600 cm⁻¹) Dry->Scan Bg Background Scan (Air/Crystal) Bg->Scan Process Baseline Correction & Peak Picking Scan->Process

Figure 1: Optimized workflow for hygroscopic amino acid ester salts.

Spectral Analysis: The "Fingerprint" of H-His(1-Me)-OMe HCl[1]

The spectrum of this molecule is defined by three distinct regions. Validation requires the simultaneous presence of the Ester Carbonyl (Identity) and the Ammonium Envelope (Salt Form).

Table 1: Critical Peak Assignments
Functional GroupFrequency (cm⁻¹)IntensityShapeDiagnostic Value
Ester C=O[1] Stretch 1735 – 1755 StrongSharpPrimary ID. Confirms the methyl ester.[1] Absence indicates hydrolysis.[1]
Ammonium (NH₃⁺) 2600 – 3200MediumBroadConfirms HCl salt formation.[1] Often overlaps with C-H stretches.[1]
Imidazole Ring (C=C/C=N) 1580 – 1640MediumSharpCharacteristic of the histidine side chain.
C-O-C Stretch (Ester) 1150 – 1250StrongSharp"Rule of Three" confirmation for esters (along with C=O).[1]
Methyl C-H (N-Me & O-Me) 2850 – 2950WeakShoulderDifferentiates from non-methylated analogs (often buried in NH band).[1]
Detailed Mechanistic Insight
1. The Ester "Smoking Gun" (1735–1755 cm⁻¹)

The most critical validation point is the carbonyl stretch.[2]

  • Target: A sharp peak >1735 cm⁻¹.

  • Failure Mode: If this peak shifts to 1600–1650 cm⁻¹ (carboxylate antisymmetric stretch), the ester has hydrolyzed to the free acid (H-His(1-Me)-OH).[1] This is a common shelf-life failure.[1]

2. The HCl Salt "Envelope" (2600–3200 cm⁻¹)

As a hydrochloride salt, the N-terminus is protonated (


). This creates a broad, multi-band absorption system often called the "ammonium envelope."
  • Observation: You will not see a sharp single N-H peak.[1] Instead, expect a messy, broad region that partially obscures the sharp C-H stretches of the methyl groups.

  • Validation: The presence of this broad band confirms the salt form. Free bases would show sharper N-H stretches at higher frequencies (>3300 cm⁻¹).[1]

3. The N-Methyl Imidazole Distinction

Distinguishing H-His(1-Me)-OMe from H-His-OMe (non-methylated) by IR alone is subtle but possible.[1]

  • H-His-OMe: Possesses an N-H stretch on the imidazole ring (broad band ~3100-3400 cm⁻¹ depending on H-bonding).[1]

  • H-His(1-Me)-OMe: The N1 position is methylated.[1][3] The loss of the imidazole N-H stretch and the appearance of specific N-CH₃ bending modes (~1400-1450 cm⁻¹) serves as secondary confirmation.

Comparative Analysis: Alternatives & Impurities

To validate your product, compare your spectrum against these known profiles of potential contaminants or analogs.

Table 2: Comparative Spectral Shifts
FeatureH-His(1-Me)-OMe HCl (Target)H-His(1-Me)-OH (Hydrolysis Impurity)H-His-OMe HCl (Non-methylated Analog)
Carbonyl (C=O) ~1745 cm⁻¹ (Ester) ~1610-1640 cm⁻¹ (Carboxylate)~1745 cm⁻¹ (Ester)
C-O Stretch Present (~1200) AbsentPresent (~1200)
Imidazole N-H Absent AbsentPresent (Broad band)
Fingerprint Matches 1-Me StandardMatches 1-Me StandardMatches His Standard

Validation Decision Logic

Use this logic gate to determine if your batch passes QC based on the IR data.

Validation_Logic Start Analyze Spectrum Check_CO Is Peak @ 1735-1755 cm⁻¹ present? Start->Check_CO Check_OH Is broad band @ 2500-3200 cm⁻¹ present? Check_CO->Check_OH Yes Check_Carboxyl Is strong peak @ 1600-1650 cm⁻¹ dominant? Check_CO->Check_Carboxyl No Pass PASS: Identity Confirmed Check_OH->Pass Yes Fail_Base FAIL: Free Base (Not HCl) Check_OH->Fail_Base No (Sharp peaks >3300) Fail_Hydrolysis FAIL: Hydrolyzed to Free Acid Check_Carboxyl->Fail_Hydrolysis Yes

Figure 2: QC Decision Tree for H-His(1-Me)-OMe HCl validation.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1][4] (General Histidine Methyl Ester IR Data).[1] [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative source for "Rule of Three" in esters and Ammonium salt band assignments).[1]

  • PubChem. Histidine methyl ester Compound Summary. National Library of Medicine.[1][5] [Link]

  • Master Organic Chemistry. Infrared Spectroscopy: A Quick Primer on Interpreting Spectra. (Reference for Carbonyl vs Carboxylate shifts). [Link]

Sources

Validation

Technical Guide: Distinguishing H-His(1-Me)-OMe HCl from Synthetic Impurities

Executive Summary H-His(1-Me)-OMe HCl (Methyl 1-methyl-L-histidinate hydrochloride) is a critical intermediate in the synthesis of peptidomimetics and epigenetic modulators. The primary challenge in its production and qu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

H-His(1-Me)-OMe HCl (Methyl 1-methyl-L-histidinate hydrochloride) is a critical intermediate in the synthesis of peptidomimetics and epigenetic modulators. The primary challenge in its production and quality control is the regioselectivity of the imidazole methylation. The presence of the structural isomer H-His(3-Me)-OMe (3-methylhistidine methyl ester) is a common and difficult-to-detect impurity due to their identical mass and similar physicochemical properties.

This guide provides a definitive analytical framework to distinguish the target 1-methyl (pros-methyl) isomer from the 3-methyl (tele-methyl) impurity and other synthesis byproducts, utilizing NMR spectroscopy (NOESY) and specialized HPLC methodologies.

Chemical Identity & Nomenclature

Confusion often arises from conflicting numbering systems between biochemistry and organic chemistry. For this guide, we adhere to the IUPAC pros (π) / tele (τ) notation to ensure unambiguous identification.

Common NameIUPAC NotationPosition Relative to Side ChainTarget Status
1-Methylhistidine

-methylhistidine
Pros (Near) Target Product
3-Methylhistidine

-methylhistidine
Tele (Far)Critical Impurity
structural Visualization

The following diagram illustrates the structural difference and the critical NOE (Nuclear Overhauser Effect) correlations used for identification.

HistidineIsomers cluster_1Me Target: H-His(1-Me)-OMe (N-pi) cluster_3Me Impurity: H-His(3-Me)-OMe (N-tau) node_1Me N1-Methyl (Pros) (Far from Side Chain) SideChain_1 Side Chain (Beta-Protons) node_1Me->SideChain_1 NOE: ABSENT (Distance > 5Å) node_3Me N3-Methyl (Tele) (Adjacent to Side Chain) SideChain_3 Side Chain (Beta-Protons) node_3Me->SideChain_3 NOE: STRONG (Distance < 3Å)

Caption: Structural distinction between 1-Methyl (N-pi) and 3-Methyl (N-tau) isomers highlighting the diagnostic NOE correlation.

Synthesis Pathways & Impurity Profile

Understanding the synthesis route is essential for predicting the impurity profile.

Route A: Direct Esterification (Recommended)
  • Starting Material: 1-Methyl-L-histidine (commercially available, high isomeric purity).

  • Reagents: Methanol / Thionyl Chloride (

    
    ) or TMSCl.
    
  • Primary Impurities:

    • Hydrolysis Product: H-His(1-Me)-OH (Acid form) - resulting from incomplete esterification or moisture exposure.

    • Dimerization: Diketopiperazine formation (rare under acidic conditions).

Route B: Methylation of His-OMe (High Risk)
  • Starting Material: L-Histidine methyl ester.[1]

  • Reagents: Methyl iodide (

    
    ) or Dimethyl sulfate.
    
  • Primary Impurities:

    • Regioisomer: H-His(3-Me)-OMe (Often the major product due to steric accessibility of

      
      ).
      
    • Over-methylation: Dimethyl-histidinium species.

    • Racemization: D-His(1-Me)-OMe (if basic conditions are used).

Analytical Protocol 1: NMR Spectroscopy (The Gold Standard)

Standard 1D


H NMR is often insufficient due to overlapping signals. 2D NOESY (Nuclear Overhauser Effect Spectroscopy)  is the definitive method for structural assignment.
Sample Preparation[4][5]
  • Solvent:

    
     (preferred) or 
    
    
    
    .
  • Concentration: ~10-15 mg/mL.

  • pH: Ensure pH is acidic (< 3) to maintain the hydrochloride salt form and prevent exchange broadening.

Diagnostic Criteria

The distinction relies on the spatial proximity of the methyl group to the side-chain beta-protons (


).
FeatureH-His(1-Me)-OMe (Target) H-His(3-Me)-OMe (Impurity)
Methyl Position

(Nitrogen 1)

(Nitrogen 3)
NOE Correlation NOE to H-2 only. NO NOE to Side Chain (

).
NOE to H-2 AND Side Chain (

).
H-2 Chemical Shift Typically shifted upfield relative to 3-Me.Typically shifted downfield.[2]
H-5 Chemical Shift Distinct singlet.Distinct singlet.

Protocol Validation:

  • Acquire 1D

    
    H NMR . Identify the Methyl singlet (~3.7-3.9 ppm) and the Imidazole H-2/H-5 singlets (~7.5-8.8 ppm).
    
  • Acquire 2D NOESY (mixing time 300-500 ms).

  • Check Cross-peaks: Look for a cross-peak between the Methyl singlet and the multiplet at ~3.1-3.3 ppm (Side chain

    
    ).
    
    • Presence of Cross-peak = 3-Methyl Isomer (Impurity).

    • Absence of Cross-peak = 1-Methyl Isomer (Target).

Analytical Protocol 2: HPLC Separation

Histidine derivatives are highly polar and basic, making standard C18 chromatography difficult (poor retention). Mixed-mode chromatography or Ion-Pair Chromatography is required.

Recommended Method: Mixed-Mode Cation Exchange

This method utilizes both hydrophobic and electrostatic interactions to separate the regioisomers.

  • Column: Primesep 100 or Primesep 200 (SIELC) or equivalent Mixed-Mode cation exchange column.

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 0-30% B over 20 minutes.

  • Detection: UV at 210 nm (peptide bond/imidazole) or 220 nm.

Elution Profile

Due to the slight difference in pKa between the


 and 

nitrogens, the isomers exhibit distinct retention times.
  • H-His(1-Me)-OMe: Typically elutes earlier (lower hydrophobicity/pKa interaction profile in acidic buffer).

  • H-His(3-Me)-OMe: Typically elutes later .

  • H-His-OMe (Starting Material): Distinct retention due to lack of methyl group (different basicity).

Self-Validating Step: Spike the sample with a known standard of L-Histidine Methyl Ester. If the impurity peak co-elutes, it is unreacted starting material. If a new peak appears with a mass of 183.2 (M+H), it is the regioisomer.

Synthesis & Analysis Workflow Diagram

Workflow Start Crude Product H-His(1-Me)-OMe HCl HPLC Step 1: HPLC Analysis (Mixed-Mode Column) Start->HPLC Decision1 Single Peak? HPLC->Decision1 ImpurityCheck Check Retention Time vs Standards Decision1->ImpurityCheck No (Multiple Peaks) NMR Step 2: 2D NOESY NMR (Structural Confirmation) Decision1->NMR Yes NOE_Check NOE between N-Me and Side Chain (H-beta)? NMR->NOE_Check Result_3Me IDENTIFIED: 3-Methyl Impurity (Regioisomer) NOE_Check->Result_3Me YES (Correlation) Result_1Me CONFIRMED: 1-Methyl Target (High Purity) NOE_Check->Result_1Me NO (No Correlation)

Caption: Decision tree for the purification and validation of H-His(1-Me)-OMe HCl.

References

  • IUPAC-IUB Joint Commission on Biochemical Nomenclature (JCBN). "Nomenclature and Symbolism for Amino Acids and Peptides." Recommendations 1983. Link

  • Sielc Technologies. "HPLC Method for Analysis of Histidine and Histidine Methyl Ester Dihydrochloride." Application Note. Link

  • Hunter, C. A., et al. "Substituent Effects on Cation-π Interactions: A Quantitative Study." Journal of the American Chemical Society, 2002.
  • Godfrey, M., et al. "The role of the imidazole ring in the conformational properties of histidine." Journal of the Chemical Society, Perkin Transactions 2, 1998. (Detailed NMR shift analysis of histidine isomers).

Sources

Comparative

Understanding Optical Rotation: A Cornerstone of Chirality

An In-Depth Guide to the Optical Rotation of H-His(1-Me)-OMe HCl: Benchmarks, Influencing Factors, and Comparative Analysis For researchers, medicinal chemists, and professionals in drug development, the stereochemical p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Optical Rotation of H-His(1-Me)-OMe HCl: Benchmarks, Influencing Factors, and Comparative Analysis

For researchers, medicinal chemists, and professionals in drug development, the stereochemical purity of synthetic intermediates is paramount. H-His(1-Me)-OMe HCl, or methyl (2S)-2-amino-3-(1-methylimidazol-4-yl)propanoate hydrochloride, is a key building block in the synthesis of advanced peptides and peptidomimetics.[1] Its specific optical rotation is a critical quality attribute that confirms its enantiomeric integrity.

This guide provides a comprehensive analysis of the optical rotation benchmarks for H-His(1-Me)-OMe HCl. It delves into the fundamental principles governing this chiroptical property, offers a detailed experimental protocol for its accurate measurement, and contextualizes its value through comparison with other relevant amino acid derivatives.

Optical activity is the phenomenon where a chiral molecule, one that is non-superimposable on its mirror image, rotates the plane of polarized light.[2] The direction and magnitude of this rotation are unique characteristics of a specific enantiomer.

  • Dextrorotatory (+ or d) : Rotates plane-polarized light in a clockwise direction.[3]

  • Levorotatory (– or l) : Rotates plane-polarized light in a counter-clockwise direction.[3]

The observed rotation (α) is dependent on several experimental parameters.[3] To establish a standardized benchmark, the specific rotation [α] is calculated. This value normalizes the observed rotation to a standard concentration (1 g/mL, though practically g/100mL is used) and path length (1 decimeter).[2]

Benchmark Value for H-His(1-Me)-OMe HCl

The established benchmark for the specific rotation of H-His(1-Me)-OMe HCl provides a reference for quality control and identity confirmation.

CompoundCAS NumberMolecular FormulaSpecific Rotation ([α])Conditions
H-His(1-Me)-OMe HCl57519-09-2C₈H₁₃N₃O₂·HCl+13.0 ± 2º T=24°C, c=1% in Methanol, λ=589 nm

Data sourced from Chem-Impex.[1]

This positive value indicates that the naturally occurring L-enantiomer of this histidine derivative is dextrorotatory under these specific conditions. A significant deviation from this value could suggest the presence of its enantiomeric impurity (the D-isomer) or other chemical impurities.

Key Factors Influencing Optical Rotation Measurements

The specific rotation is not an immutable constant; it is highly sensitive to the experimental environment. Understanding these dependencies is crucial for reproducible and accurate measurements.

  • Solvent : The polarity of the solvent and its ability to form hydrogen bonds with the solute can significantly alter the conformation of the chiral molecule and, consequently, its interaction with light. The protonation state of H-His(1-Me)-OMe HCl can be stabilized or altered by the solvent, directly impacting its specific rotation.

  • pH and Protonation State : For amino acid derivatives, pH is a critical factor. The charge on the α-amino group, the carboxylate, and the imidazole side chain changes with pH. The addition of HCl to form the hydrochloride salt protonates the molecule, fixing it in a specific cationic state.[4] As demonstrated with L-alanine, its rotation can change from negative in water (zwitterionic form) to positive in HCl (cationic form), as the primary electron-withdrawing group shifts from -COOH to -NH₃⁺.[4]

  • Temperature : Temperature affects the molecular motion and the conformational equilibrium of the molecule in solution, leading to changes in the observed rotation.[5] Therefore, measurements must be performed at a controlled and reported temperature.

  • Concentration : While the specific rotation formula normalizes for concentration, at higher concentrations, intermolecular interactions can cause non-linear deviations.[5] It is best practice to measure at concentrations similar to the reference value (e.g., c=1 g/100 mL).

  • Wavelength (λ) : The magnitude and even the sign of optical rotation can change with the wavelength of the light used, a phenomenon known as optical rotatory dispersion (ORD). The standard wavelength for reporting is the sodium D-line at 589 nm.[3]

cluster_factors Influencing Factors Measurement Specific Rotation [α] Solvent Solvent Solvent->Measurement Alters Conformation pH pH / Protonation pH->Measurement Changes Charge State Temp Temperature Temp->Measurement Affects Molecular Motion Conc Concentration Conc->Measurement Intermolecular Effects Wavelength Wavelength (λ) Wavelength->Measurement ORD Effect

Caption: Factors influencing the specific rotation measurement.

Comparative Analysis with Other Histidine Derivatives

To provide context for the benchmark value of H-His(1-Me)-OMe HCl, it is useful to compare it with other related amino acid derivatives. The nature and position of protecting groups or modifications dramatically influence the electronic environment of the chiral center.

CompoundKey Structural DifferenceExpected Impact on Optical Rotation
H-His(1-Me)-OMe HCl N-1 Methylation of Imidazole Benchmark: +13.0º
H-His(Trt)-OMe HCl[6]Bulky Trityl (Trt) group on ImidazoleThe large, aromatic trityl group significantly alters the molecule's polarizability and steric profile, leading to a different specific rotation value.
L-Alanine (in 5M HCl)[7]Simple methyl side chainL-Alanine in acidic solution is also dextrorotatory, but its simpler structure results in a different magnitude of rotation.
L-Leucine (in 6M HCl)[5]Isobutyl side chainDemonstrates how a simple alkyl side chain's size and branching influence the specific rotation.
L-Valine (in 6M HCl)[5]Isopropyl side chainProvides another point of comparison for aliphatic amino acids under acidic conditions.

This comparison highlights that direct extrapolation of optical rotation values between even closely related derivatives is unreliable. Each molecule represents a unique chiral system that must be characterized empirically.

Self-Validating Protocol for Measuring Specific Rotation

This protocol ensures accuracy and reproducibility by incorporating system validation and meticulous technique. It is designed for use with a standard polarimeter.[3][8]

Part A: Instrument Validation
  • Power On & Warm-up : Turn on the polarimeter and the sodium lamp. Allow the system to stabilize for at least 15-20 minutes.

  • Calibration Check : Run a calibration check using a certified quartz plate or a standard solution with a known rotation (e.g., a standard sucrose solution). The reading must be within the manufacturer's specified tolerance. This step validates the instrument's performance.

Part B: Sample Preparation
  • Accurate Weighing : Accurately weigh approximately 100 mg of H-His(1-Me)-OMe HCl using an analytical balance. Record the exact weight (m).

  • Quantitative Transfer : Quantitatively transfer the weighed sample to a 10 mL volumetric flask (V).

  • Dissolution : Add approximately 7-8 mL of the specified solvent (Methanol). Gently swirl the flask to dissolve the sample completely.

  • Dilution to Volume : Once fully dissolved, carefully add the solvent up to the 10 mL calibration mark.

  • Homogenization : Cap the flask and invert it 15-20 times to ensure a homogenous solution. The concentration (c) is calculated as (m / V) in g/mL.

Part C: Measurement
  • Blank Measurement : Fill the polarimeter cell (path length l, typically 1 dm) with pure methanol. Ensure no air bubbles are present. Place the cell in the polarimeter and take a blank reading. Zero the instrument with the blank.

  • Sample Measurement : Rinse the cell 2-3 times with the prepared sample solution. Fill the cell with the sample solution, again ensuring no air bubbles are trapped.

  • Record Rotation : Place the cell in the polarimeter and record the observed rotation (α). Take at least 3-5 readings and calculate the average to minimize random error.

Part D: Calculation

Calculate the specific rotation using the following formula[2]:

[α]Tλ = (100 × α) / (l × c')

Where:

  • [α]Tλ = Specific rotation at temperature T and wavelength λ.

  • α = Observed rotation in degrees.

  • l = Path length of the cell in decimeters (dm).

  • c' = Concentration in g / 100 mL.

Start Start Validation 1. Instrument Validation (Warm-up & Calibrate) Start->Validation Prep 2. Sample Preparation (Weigh, Dissolve, Dilute) Validation->Prep Blank 3. Measure Blank (Solvent Only) Prep->Blank Sample 4. Measure Sample (Record Observed α) Blank->Sample Calc 5. Calculate Specific Rotation [α] Sample->Calc End End Calc->End

Caption: Workflow for accurate optical rotation measurement.

Conclusion

The specific optical rotation is a fundamental and indispensable parameter for the quality assessment of chiral molecules like H-His(1-Me)-OMe HCl. A benchmark value of +13.0 ± 2º (c=1% in MeOH) serves as a critical reference for scientists in peptide synthesis and drug discovery.[1] However, achieving a reliable measurement requires a deep understanding of the environmental factors that influence it and adherence to a rigorous, self-validating experimental protocol. By contextualizing this value through comparisons and explaining the underlying causality of experimental choices, researchers can confidently assess the enantiomeric purity of their materials, ensuring the integrity and success of their scientific endeavors.

References

  • Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation. [Link]

  • ACTTR Inc. (2022). Optical Rotation Angle of Common Materials. [Link]

  • ACS Omega. (2019). Optical Activity and Helicity Enhancement of Highly Sensitive Dinaphthylmethane-Based Stereodynamic Probes for Secondary Alcohols. [Link]

  • Chemistry LibreTexts. (2021). 5.4: Optical Activity. [Link]

  • MacDonald, J. C. (1969). Method for the accurate determination of specific rotation. Specific rotation of valine and leucine. Canadian Journal of Chemistry, 47(15), 2739-2746. [Link]

  • National Institutes of Health (NIH). (2023). A general method to predict optical rotations of chiral molecules from their structures. [Link]

  • RSC Publishing. (2023). A general method to predict optical rotations of chiral molecules from their structures. [Link]

  • ITS. Optical Activity of an Asymmetric Substance. [Link]

  • Aapptec Peptides. H-His(Trt)-OMe HCl. [Link]

Sources

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